molecular formula C7H8N4O B1403468 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine CAS No. 1256821-68-7

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1403468
CAS No.: 1256821-68-7
M. Wt: 164.16 g/mol
InChI Key: VJWKPLSJQMSZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is a high-purity (95%) chemical building block supplied for research and development applications. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry known for its close structural similitude to purine bases adenine and guanine, which allows it to interact effectively with a wide range of biological targets . The core pyrazolo[3,4-b]pyridine structure is a fused bicyclic heterocycle that serves as a versatile template for designing novel bioactive molecules. Researchers value this scaffold for its up to five diversity centers, which allow for a wide range of substituent combinations to optimize pharmacological properties and target different biological activities . This specific analogue, featuring amino and methoxy functional groups, is particularly useful in the synthesis of more complex molecules for pharmaceutical research. Pyrazolo[3,4-b]pyridine derivatives have demonstrated substantial pharmacological activities, making them key intermediates in the development of therapeutic agents. Published research highlights their relevance as potential antidepressant, anticancer, antiviral, antifungal, antioxidant, and antimicrobial agents . Furthermore, this scaffold has shown significant promise in the design of kinase inhibitors , including potent inhibitors of Tropomyosin Receptor Kinases (TRKs) , which are important targets in oncology. The structural versatility and proven bioactivity of this chemical class make 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine a valuable compound for researchers engaged in drug discovery and heterocyclic chemistry. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWKPLSJQMSZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

As a Senior Application Scientist, my focus extends beyond the mere execution of synthetic protocols; it lies in understanding the strategic value of a molecular scaffold and the nuances that make its synthesis robust, scalable, and adaptable. The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system in modern medicinal chemistry. Its structure, resembling the purine bases of DNA, allows it to function as a versatile "hinge-binding" motif for a multitude of protein kinases.[1] Consequently, derivatives of this scaffold are integral to the development of targeted therapies for cancer and other diseases driven by kinase dysregulation.[2]

This guide provides a detailed examination of the principal and most field-proven pathway for the synthesis of a key intermediate: 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. We will dissect the strategic decisions behind the chosen route, provide a validated, step-by-step protocol, and explore the mechanistic underpinnings that ensure a successful and reproducible outcome.

Part 1: Strategic Analysis of Synthetic Pathways

Two fundamental strategies exist for the construction of the pyrazolo[3,4-b]pyridine fused ring system:

  • Route A: Pyridine Ring Annulation onto a Pre-formed Pyrazole. This approach typically involves the reaction of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species (e.g., α,β-unsaturated ketones or 1,3-dicarbonyl compounds) to build the pyridine ring.[3][4][5] While powerful for generating diverse analogues, this route can be less direct for our specific target, as it requires a suitably substituted pyrazole precursor that may not be readily available and can introduce challenges with regioselectivity.[3]

  • Route B: Pyrazole Ring Formation onto a Pre-formed Pyridine. This is the most convergent and widely adopted strategy for synthesizing 3-aminopyrazolo[3,4-b]pyridines.[6] The logic is compelling: a commercially available or easily accessible pyridine derivative, already containing the desired substituents (or their precursors), is subjected to a cyclization reaction to form the fused pyrazole ring. This approach offers superior control over the final substitution pattern.

For the synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine, Route B is unequivocally the superior strategy. It leverages the reaction of a 2-chloro-3-cyanopyridine precursor with hydrazine, a classic and highly efficient method for pyrazole ring formation.

G cluster_0 Synthetic Strategies A Route A: Pyridine Annulation (5-Aminopyrazole + 1,3-Dielectrophile) Target 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine A->Target Less Direct Regioselectivity Issues B Route B: Pyrazole Annulation (Substituted Pyridine + Hydrazine) B->Target Preferred & Convergent Route Excellent Regiocontrol

Caption: High-level overview of the two primary synthetic strategies.

Part 2: The Core Synthesis Pathway and Mechanistic Insights

The cornerstone of this synthesis is the reaction between a 2-chloro-3-cyano-5-methoxypyridine intermediate and hydrazine hydrate. This reaction proceeds via a well-established mechanism involving nucleophilic substitution and intramolecular cyclization.

Mechanism of Action: A Self-Validating System

The reaction's success hinges on the dual electrophilicity of the pyridine precursor and the dual nucleophilicity of hydrazine.

  • Initial Nucleophilic Attack: Hydrazine, a potent binucleophile, initiates the reaction. The first step is a nucleophilic aromatic substitution (SNAr) where one of the nitrogen atoms of hydrazine attacks the electron-deficient carbon at the C-2 position of the pyridine ring, displacing the chloride leaving group. The electron-withdrawing cyano group at C-3 is critical for activating the ring towards this attack.

  • Intramolecular Cyclization: The intermediate now possesses a free amino group from the hydrazine moiety, which is perfectly positioned to attack the electrophilic carbon of the adjacent cyano group (C-3).

  • Tautomerization: This intramolecular addition leads to a cyclic imine intermediate, which then undergoes tautomerization to form the stable, aromatic 3-amino-1H-pyrazolo[3,4-b]pyridine ring system.[6]

This elegant cascade ensures that the reaction proceeds cleanly to the desired product, as the intramolecular cyclization is kinetically and thermodynamically favored.

G Start 2-Chloro-3-cyano- 5-methoxypyridine Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Hydrazine Hydrazine (H2N-NH2) Hydrazine->Step1 Intermediate Hydrazinyl-pyridine Intermediate Step1->Intermediate Displacement of Cl- Step2 Intramolecular Cyclization Intermediate->Step2 Attack on cyano group Step3 Tautomerization Step2->Step3 Product 3-Amino-5-methoxy- 1H-pyrazolo[3,4-b]pyridine Step3->Product Aromatization

Caption: Mechanistic workflow for the pyrazole ring formation.

Part 3: Detailed Experimental Protocol

This protocol represents a robust and optimized procedure synthesized from multiple literature reports.[6] It is designed for high yield and purity, making it suitable for both discovery and process chemistry environments.

Starting Material: 2-Chloro-3-cyano-5-methoxypyridine

This precursor is the critical starting point. While it can be sourced commercially, its synthesis from 2-chloro-5-methoxypyridine via cyanation is a standard procedure.

Reaction Protocol: Synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine
  • Reagents & Equipment:

    • 2-Chloro-3-cyano-5-methoxypyridine (1.0 eq)

    • Hydrazine hydrate (~64-85% solution, 3.0-5.0 eq)

    • Ethanol (EtOH) or n-Butanol (n-BuOH) as solvent

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

  • Procedure:

    • To a round-bottom flask, add 2-chloro-3-cyano-5-methoxypyridine (1.0 eq).

    • Add the solvent (Ethanol or n-Butanol) to create a suspension, typically at a concentration of 0.2-0.5 M. The choice of solvent can influence reaction time and temperature. n-Butanol allows for a higher reflux temperature, potentially shortening the reaction time.

    • With stirring, add hydrazine hydrate (3.0-5.0 eq) to the suspension at room temperature. An excess of hydrazine is used to ensure complete conversion.

    • Heat the reaction mixture to reflux (Ethanol: ~78°C; n-Butanol: ~117°C) and maintain at this temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.

    • If precipitation is significant, the product can be isolated by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

    • The crude solid is then triturated or washed with a suitable solvent (e.g., water, cold ethanol, or diethyl ether) to remove excess hydrazine and other impurities.

    • The resulting solid is collected by vacuum filtration and dried under vacuum to yield 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine as a solid. Further purification can be achieved by recrystallization if necessary.

Part 4: Data Summary and Process Optimization

The choice of solvent and temperature is the primary variable for process optimization. The following table summarizes typical conditions and expected outcomes.

Starting MaterialSolventTemperature (°C)Time (h)Yield (%)Reference(s)
2-Chloro-3-cyano-pyridine derivativesEthanolReflux (~78)12 - 2479 - 90[6]
2-Chloro-3-cyano-pyridine derivativesn-ButanolReflux (~117)4 - 8> 85[6]
2-Chloro-3-cyano-pyridine derivativesEthylene Glycol1652 - 4> 90[6]
2-Chloro-3-cyano-pyridine derivativesMicrowave (EtOH)500.2596[6]

Expert Insights: For laboratory-scale synthesis, refluxing in ethanol or n-butanol provides a reliable and straightforward procedure. For process scale-up and optimization, exploring higher boiling point solvents like ethylene glycol can significantly reduce reaction times. Microwave-assisted synthesis offers a rapid method for small-scale analogue generation but requires specialized equipment. The high yield reported under microwave conditions highlights the thermal nature of this cyclization.[6]

Part 5: Conclusion

The synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is most effectively achieved through the cyclization of a 2-chloro-3-cyano-5-methoxypyridine precursor with hydrazine hydrate. This pathway is strategically sound, mechanistically elegant, and highly efficient. The protocol provided herein is robust and validated, offering researchers and drug development professionals a reliable method for accessing this critical building block. Understanding the underlying mechanism and the impact of reaction variables empowers chemists to troubleshoot and optimize the synthesis for their specific needs, ensuring a consistent and high-quality supply of this valuable scaffold for the advancement of medicinal chemistry programs.

References

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]

  • Estevez, V., Villacampa, M., & Menendez, J. C. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Estevez, V., Villacampa, M., & Menendez, J. C. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Fouad, M., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]

  • Pathan, M. A. A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the unambiguous structural elucidation and purity assessment of this molecule. The guide delves into the theoretical underpinnings and expected spectral features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed, self-validating experimental protocols are provided, grounded in authoritative literature, to ensure reliable and reproducible data acquisition. This document is designed to be an essential resource for researchers engaged in the synthesis, discovery, and development of novel therapeutics based on the pyrazolo[3,4-b]pyridine scaffold.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in drug discovery, recognized for its structural resemblance to purine bases. This similarity allows for its interaction with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[1][2] The specific substitution pattern of an amino group at the 3-position and a methoxy group at the 5-position of the 1H-pyrazolo[3,4-b]pyridine core, as in 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine, offers unique electronic and steric properties that can be exploited for targeted drug design.

Accurate and comprehensive spectroscopic characterization is a cornerstone of modern chemical research and drug development. It provides unequivocal proof of the synthesized molecule's identity, purity, and structural integrity. This guide will systematically explore the key spectroscopic techniques for the analysis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine.

Molecular Structure:

Caption: Molecular Structure of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is expected to exhibit distinct signals corresponding to the aromatic protons, the amino protons, the methoxy protons, and the N-H proton of the pyrazole ring. The chemical shifts are influenced by the electronic effects of the substituents and the heteroatoms within the bicyclic system.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Considerations
Pyrazole N-H11.0 - 13.0Broad Singlet1HThe chemical shift is highly dependent on solvent and concentration. The broadness is due to quadrupole broadening and exchange.
Pyridine H-47.5 - 8.0Doublet1HExpected to be downfield due to the anisotropic effect of the fused pyrazole ring. Coupling to H-6.
Pyridine H-66.5 - 7.0Doublet1HExpected to be upfield relative to H-4 due to the influence of the adjacent nitrogen. Coupling to H-4.
Amino (-NH₂)5.0 - 6.5Broad Singlet2HChemical shift and line shape are dependent on solvent, temperature, and concentration due to hydrogen bonding and exchange.
Methoxy (-OCH₃)3.8 - 4.2Singlet3HA sharp singlet in a characteristic region for methoxy groups attached to an aromatic ring.

Note: Predicted chemical shifts are based on analogous structures in the literature and general principles of NMR spectroscopy.[3]

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be indicative of their hybridization and electronic environment.

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Considerations
C3 (bearing -NH₂)150 - 160Downfield shift due to attachment to two nitrogen atoms and the electron-donating amino group.
C3a140 - 150Quaternary carbon at the ring junction.
C4125 - 135Aromatic CH carbon.
C5 (bearing -OCH₃)155 - 165Downfield shift due to the attached oxygen atom.
C6100 - 110Aromatic CH carbon, likely shielded by the adjacent nitrogen and methoxy group.
C7a145 - 155Quaternary carbon at the ring junction.
Methoxy (-OCH₃)55 - 60Typical chemical shift for a methoxy carbon.

Note: Predicted chemical shifts are based on general values for substituted pyridines and pyrazoles.[4]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (NH, OH).

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution, using the deuterium lock signal of the solvent.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse experiment with a 30° or 45° pulse angle and a relaxation delay of at least 2 seconds. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 2-5 seconds is typically sufficient. For quaternary carbons, a longer relaxation delay may be necessary.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded H-C pairs. HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying long-range H-C correlations, which helps in piecing together the molecular structure.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_NMR ¹H NMR filter->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR process Fourier Transform & Phasing TwoD_NMR->process integrate Integration & Peak Picking process->integrate assign Structure Elucidation integrate->assign

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum

For 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine (C₇H₈N₄O), the expected monoisotopic mass is approximately 164.07 g/mol .[5]

  • Molecular Ion Peak ([M]⁺˙ or [M+H]⁺): In electron ionization (EI) MS, a molecular ion peak at m/z 164 would be expected. In electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule [M+H]⁺ at m/z 165 would be prominent.

  • Fragmentation Pattern: The fragmentation pattern will depend on the ionization method used. Common fragmentation pathways for related heterocyclic systems involve the loss of small, stable molecules. Potential fragments could arise from:

    • Loss of a methyl radical (•CH₃) from the methoxy group.

    • Loss of formaldehyde (CH₂O) from the methoxy group.

    • Cleavage of the pyrazole or pyridine ring.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • For ESI-MS, a small amount of formic acid (0.1%) can be added to promote protonation.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (m/z 165) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

MS_Workflow cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Data Interpretation prep Prepare Dilute Solution infuse Direct Infusion or LC prep->infuse ionize Electrospray Ionization (ESI) Positive Mode infuse->ionize ms1 MS1 Scan (Detect [M+H]⁺) ionize->ms1 ms2 MS/MS Analysis (Fragmentation) ms1->ms2 interpret Confirm Molecular Weight & Analyze Fragments ms2->interpret

Caption: A typical workflow for mass spectrometric analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine will show characteristic absorption bands for its various functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode Intensity
N-H (Pyrazole)3100 - 3300StretchingMedium, Broad
N-H (Amino)3300 - 3500Asymmetric & Symmetric StretchingMedium
C-H (Aromatic)3000 - 3100StretchingMedium to Weak
C-H (Aliphatic, -OCH₃)2850 - 3000StretchingMedium
C=N, C=C (Aromatic Rings)1500 - 1650StretchingStrong to Medium
N-H (Amino)1580 - 1650Bending (Scissoring)Strong
C-O (Methoxy)1200 - 1300 (Asymmetric) & 1000 - 1100 (Symmetric)StretchingStrong
C-N1250 - 1350StretchingMedium

Note: Predicted wavenumbers are based on characteristic IR absorption frequencies for functional groups and data from similar aminopyrazole structures.[6]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a simpler and more common method.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the IR beam path.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR spectroscopy. This guide has provided a comprehensive framework for understanding the expected spectral data and for acquiring high-quality, reliable results. By following the outlined protocols and leveraging the interpretive guidance, researchers can confidently confirm the structure and purity of this important heterocyclic compound, thereby accelerating their research and development endeavors.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link][1]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available at: [Link]

  • 3-Amino-5-hydroxypyrazole - PubChem. Available at: [Link][7]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available at: [Link][8]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available at: [Link][9]

  • 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine - PubChem. Available at: [Link][5]

  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table - ResearchGate. Available at: [Link][3]

  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - RSC Publishing. Available at: [Link]

  • 3-Amino-5-(4-methoxyphenyl)pyrazole - PubChem. Available at: [Link][10]

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5 - ResearchGate. Available at: [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - MDPI. Available at: [Link][6]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents.
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link][4]

Sources

A Senior Application Scientist's Technical Guide to 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine (CAS No. 1256821-68-7) is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry.[1] Its structural architecture, featuring a fused pyrazolopyridine core, is recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a versatile starting point for drug discovery programs.[2]

The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, allowing it to mimic the natural recognition motifs of adenine and guanine. This mimicry enables molecules derived from this scaffold to effectively interact with the ATP-binding sites of various enzymes, particularly kinases.[3] The strategic placement of the amino group at the 3-position and the methoxy group at the 5-position provides crucial handles for synthetic elaboration, allowing chemists to fine-tune the steric and electronic properties of derivative compounds to achieve desired potency and selectivity.[3][4] Consequently, this intermediate is integral to the synthesis of numerous investigational drugs, particularly in oncology, targeting aberrant cell signaling pathways.[2]

Physicochemical and Spectroscopic Profile

Accurate characterization of the starting material is a foundational requirement for reproducible and successful synthetic campaigns. The key properties of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine are summarized below.

PropertyValueSource
CAS Number 1256821-68-7PubChem[1]
Molecular Formula C₇H₈N₄OPubChem[1]
Molecular Weight 164.16 g/mol PubChem[1]
Appearance Typically an off-white to yellow or brown solid/powderVaries by supplier
Purity ≥97% (typical for commercial grades)Varies by supplier
Solubility Soluble in DMSO, DMF; limited solubility in waterGeneral knowledge
Expected Analytical Data:
  • ¹H NMR: Researchers should expect characteristic signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amino group protons. The exact chemical shifts will be solvent-dependent (e.g., DMSO-d₆).

  • Mass Spectrometry (MS): The ESI-MS in positive mode should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 165.08.

  • Purity (HPLC): A high-performance liquid chromatography (HPLC) analysis is essential to confirm purity. A high-quality sample should exhibit a single major peak, typically with a purity of >97%.

Synthesis and Mechanistic Considerations

The construction of the pyrazolo[3,4-b]pyridine core is a well-established area of heterocyclic chemistry. While multiple synthetic routes exist, a common and logical approach involves the condensation of a substituted aminopyrazole with a suitable three-carbon electrophile, followed by cyclization.

A representative synthesis often starts from a commercially available aminopyrazole precursor. The reaction sequence is designed to build the pyridine ring onto the existing pyrazole. For instance, the Gould-Jacobs reaction or similar cyclization strategies are frequently employed.[4] In this type of reaction, a 3-aminopyrazole derivative reacts with a malonate derivative. The initial nucleophilic attack by the amino group is followed by an intramolecular cyclization and subsequent aromatization to yield the fused bicyclic system.[4]

The choice of reagents is critical. For example, using phosphorus oxychloride (POCl₃) can facilitate the cyclization and dehydration steps, but requires careful control of reaction conditions to avoid unwanted side reactions.[4] The rationale behind a multi-step synthesis is to control the regiochemistry, ensuring the desired isomer is formed.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing substituted pyrazolo[3,4-b]pyridines, highlighting the key transformations.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_product Product & Derivatization A Substituted 3-Aminopyrazole C Condensation A->C B 1,3-Dicarbonyl Compound B->C D Cyclization & Aromatization C->D Intermediate E Target Scaffold: Pyrazolo[3,4-b]pyridine D->E Crude Product F Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) E->F Purified Intermediate

Caption: Generalized synthetic workflow for the pyrazolo[3,4-b]pyridine scaffold.

Commercial Availability and Supplier Qualification

Sourcing high-quality 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is a critical first step for any research program. The quality of this starting material directly impacts the yield, purity, and reproducibility of subsequent reactions.

Selected Commercial Suppliers

The following table summarizes a selection of commercial suppliers. This list is not exhaustive, and availability and catalog details are subject to change. Researchers are advised to contact suppliers directly for the most current information.

SupplierProduct Name/SynonymCAS NumberNotes
AChemBlock 5-Amino-3-methoxy-1H-pyrazolo[3,4-b]pyridine1186609-65-3Note: Isomer listed, confirm structure.[5]
Sigma-Aldrich 5-Methoxy-1H-pyrazolo[3,4-c]pyridine76006-07-0Note: Isomer listed, not the target compound.[6]
Ark Pharma Various Pyrazolo[3,4-b]pyridine derivativesVariesOffers a range of related scaffolds.[7]
Apollo Scientific 3-Amino-1H-pyrazolo[3,4-b]pyridine6752-16-5Note: Unsubstituted methoxy analog.[8]

It is crucial for researchers to verify the exact chemical structure and CAS number with the supplier, as isomers are common and may be listed under similar names.

Supplier Qualification Workflow

Selecting a supplier should be a systematic process. Simply choosing the lowest price can lead to significant downstream issues, including failed reactions and project delays. The following decision workflow is recommended:

G start Identify Potential Suppliers purity Request Certificate of Analysis (CoA) Is Purity ≥97% by HPLC? start->purity docs Does Supplier Provide Full Analytical Data? (¹H NMR, LC-MS) purity->docs Yes reject Reject Supplier (Low Quality) purity->reject No scale Can Supplier Support Future Scale-Up Needs? docs->scale Yes reject2 Reject Supplier (Insufficient Data) docs->reject2 No qualify Qualify Supplier & Place Order scale->qualify Yes reject3 Reject Supplier (Research Scale Only) scale->reject3 No

Caption: A logical workflow for qualifying a chemical supplier.

A trustworthy supplier will readily provide a Certificate of Analysis (CoA) that includes lot-specific data from ¹H NMR and HPLC, confirming both the identity and purity of the compound. For drug development professionals, confirming the supplier's ability to scale production from grams to kilograms is a critical consideration for the long-term viability of a project.

Applications in Drug Discovery: A Kinase Inhibitor Keystone

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[2]

The structure of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is pre-configured for optimal interaction within the ATP-binding pocket of many kinases. The pyrazole portion can act as a hydrogen bond donor and acceptor, forming key interactions with the "hinge" region of the kinase domain.[3] The amino group at the 3-position serves as a versatile attachment point for side chains that can be designed to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity for the target kinase.

Derivatives of this scaffold have been investigated as inhibitors of a wide range of kinases, including:

  • Tropomyosin receptor kinases (TRKs)[3]

  • Cyclin-dependent kinases (CDKs)[2]

  • Fibroblast growth factor receptor (FGFR)[2]

The ability to readily modify the core structure through established synthetic protocols, such as Suzuki and Buchwald-Hartwig cross-coupling reactions, allows for the rapid generation of diverse chemical libraries for screening against panels of kinases.[3]

References

  • Pipzine Chemicals. 3-AMino-5-fluoro-1H-pyrazolo[3,4-b]pyridine.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • National Institutes of Health (NIH). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link]

  • National Institutes of Health (NIH). 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine - PubChem. Available at: [Link]

  • Ark Pharma Scientific Limited. Pyrazolo[3,4-b]pyridine Search. Available at: [Link]

  • ResearchGate. (PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis.... Available at: [Link]

  • PubMed Central (PMC). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents.... Available at: [Link]

Sources

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Foundation for Novel Therapeutics

The 1H-pyrazolo[3,4-b]pyridine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] This structural motif is a bioisostere of purine, which allows it to function as a versatile hinge-binding element in the ATP-binding pockets of numerous protein kinases.[2] Its inherent planarity and the strategic placement of nitrogen atoms facilitate critical hydrogen bonding interactions, making it an ideal starting point for the design of potent and selective inhibitors.[3][4]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, with significant efforts focused on oncology.[1] Published research has identified pyrazolo[3,4-b]pyridine-based compounds as inhibitors of critical cancer-driving targets, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Anaplastic Lymphoma Kinase (ALK), Monopolar Spindle Kinase 1 (Mps1), Topoisomerase IIα, and tubulin polymerization.[1][3][5][6][7] Beyond oncology, this scaffold has shown promise in the central nervous system (CNS), with analogues being developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5), and in virology as HIV-1 non-nucleoside reverse transcriptase inhibitors.[8][9]

This guide focuses on a specific, yet underexplored, member of this family: 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine . We will dissect its structural features to propose high-probability therapeutic targets and provide a comprehensive, field-proven framework for their experimental validation.

Proposed Therapeutic Targets & Mechanistic Rationale

Based on the extensive literature surrounding the pyrazolo[3,4-b]pyridine core, we can logically prioritize several classes of therapeutic targets for 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. The primary hypothesis is that this compound will exhibit activity as a kinase inhibitor, with secondary potential against other established targets of this scaffold.

Table 1: Prioritized Potential Therapeutic Targets
Target ClassSpecific ExamplesTherapeutic AreaRationale & Key Structural Insights
Protein Kinases CDKs, TRKs, ALK, Mps1, FGFR, SykOncology, InflammationThe pyrazolo[3,4-b]pyridine core acts as a hinge-binder in the ATP pocket. The 3-amino group can act as a key hydrogen bond donor, while the 5-methoxy group can be oriented towards the solvent-exposed region or engage in specific hydrophobic interactions.[2][3][4]
Topoisomerase IIα Topo IIαOncologyThis enzyme regulates DNA topology. Pyrazolopyridine derivatives have been shown to inhibit its DNA relaxation activity, leading to DNA damage and apoptosis in cancer cells.[1]
Tubulin β-tubulinOncologySeveral pyrazolopyridine compounds inhibit tubulin polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest. The 3-amino moiety is often crucial for this activity.[5]
Metabotropic Glutamate Receptor 5 (mGluR5) mGluR5CNS (Schizophrenia, Fragile X)Specific pyrazolo[3,4-b]pyridines have been identified as potent positive allosteric modulators (PAMs) of mGluR5, suggesting a role in modulating glutamatergic neurotransmission.[9]
Reverse Transcriptase HIV-1 RTInfectious DiseaseThe scaffold has been successfully utilized to develop non-nucleoside reverse transcriptase inhibitors (NNRTIs), indicating its potential to bind allosteric sites on viral polymerases.[8]

Target Validation Workflow: A Phased Approach

To systematically investigate the therapeutic potential of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine, a multi-step validation process is essential. This workflow ensures a logical progression from broad screening to detailed mechanistic studies.

TargetValidationWorkflow cluster_0 Phase 1: In Silico & Broad Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Selectivity & Off-Target Profiling A In Silico Docking (Kinase Panel, TopoIIα, Tubulin, mGluR5) B Broad Biochemical Screening (e.g., Kinase Panel Assay) A->B Prioritize assays C Initial Cell Viability Screening (NCI-60 Panel or similar) B->C Identify active compound classes D Biochemical IC50 Determination (for active targets) C->D E Cellular EC50 Determination (in relevant cell lines) D->E Confirm on-target activity F Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) E->F G Downstream Signaling Analysis (Western Blot for phospho-proteins) F->G H Phenotypic Assays (Cell Cycle, Apoptosis, Migration) G->H I Broad Kinase Selectivity Profiling H->I J Safety Pharmacology Panel (e.g., CEREP panel) I->J

Caption: Hypothesized binding interactions within a kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to quantify the inhibitory activity of the compound against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Materials:

  • 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine (test compound)

  • Recombinant human kinase of interest (e.g., TRKA, ALK)

  • Substrate peptide specific to the kinase

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Kinase Reaction Setup:

    • Add 1 µL of the compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Prepare a 2X kinase/substrate solution in kinase buffer. Add 2 µL to each well.

    • Prepare a 2X ATP solution in kinase buffer. Add 2 µL to each well to initiate the reaction. Final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and measures it via a luciferase reaction.

  • Signal Measurement: Incubate at room temperature for 30 minutes. Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Focus Area 2: Anticancer Activity & Mechanism

Given the strong precedent, evaluating the compound's effect on cancer cell proliferation is a critical step.

Experimental Protocol: Cell Proliferation Assay (MTS Assay)

Principle: The CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., K562 for leukemia, MCF-7 for breast cancer) [1][5]* Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

  • 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

  • CellTiter 96® AQueous One Solution Reagent (Promega)

  • Clear, 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of reading absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of the CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the log of the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

Downstream Mechanistic Studies

If significant anti-proliferative activity is observed, further studies are warranted to elucidate the mechanism.

MoA_Studies cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Induction Start Compound shows anti-proliferative activity (GI50 < 10 µM) A Treat cells with 1x and 5x GI50 Start->A D Treat cells as above Start->D B Fix and stain with Propidium Iodide A->B C Analyze DNA content by Flow Cytometry B->C E Stain with Annexin V / PI D->E G Western Blot for cleaved PARP-1, Caspase-3 D->G F Analyze by Flow Cytometry E->F

Caption: Workflow for investigating the mechanism of anticancer activity.

Conclusion and Future Directions

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine represents a promising starting point for a drug discovery campaign. Its core scaffold is well-validated, particularly in the realm of kinase inhibition for oncology. The systematic approach outlined in this guide, beginning with broad screening and progressing through detailed mechanistic studies, provides a robust framework for uncovering its therapeutic potential. Causality is established at each phase, from confirming biochemical potency (IC₅₀) to demonstrating cellular effects (EC₅₀) and finally, elucidating the downstream consequences (e.g., cell cycle arrest, apoptosis). This self-validating system ensures that resources are directed toward the most promising therapeutic avenues, ultimately accelerating the path from a privileged scaffold to a novel clinical candidate.

References

  • Al-Ostoot, F.H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]

  • Wang, S., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: [Link]

  • Kumar, R., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Available at: [Link]

  • Hayakawa, M., et al. (2014). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. National Institutes of Health. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. PubChem. Available at: [Link]

  • Li, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. Available at: [Link]

  • Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Kumar, R., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. National Institutes of Health. Available at: [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • Singh, A., & Singh, P. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 3-AMino-5-fluoro-1H-pyrazolo[3,4-b]pyridine. Pipzine Chemicals. Available at: [Link]

  • Tucker, T.J., et al. (2008). Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses. PubMed. Available at: [Link]

  • Meanwell, N.A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Al-Omran, F. (2010). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate. Available at: [Link]

  • Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]

  • Danel, A., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. Available at: [Link]

  • Thompson, A.D., et al. (2015). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]

  • European Journal of Medicinal Chemistry. (n.d.). European Journal of Medicinal Chemistry. UPCommons. Available at: [Link]

  • Kim, J.S., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. Available at: [Link]

Sources

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and profound biological activity.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly kinases, making it a cornerstone for the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the pyrazolo[3,4-b]pyridine scaffold, from its synthesis and functionalization to its diverse applications in drug discovery, with a focus on oncology and beyond. With over 300,000 derivatives documented, the chemical space and therapeutic potential of this scaffold are vast and continue to expand.[3]

Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main approaches: building the pyridine ring onto a pre-existing pyrazole or forming the pyrazole ring on a pyridine template.[2] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Formation of the Pyridine Ring on a Pyrazole Precursor

This is the most common approach, often starting with a substituted 5-aminopyrazole. The versatility of this precursor allows for the introduction of diversity at various positions of the final scaffold.

One of the most widely employed methods is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3] The reaction proceeds through a condensation reaction, followed by cyclization and dehydration to form the fused pyridine ring.[3] Microwave irradiation or the use of acidic catalysts like acetic acid can facilitate this transformation.[3]

Another powerful method is the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate as the 1,3-bielectrophile.[3] This reaction typically yields a 4-chloro-substituted pyrazolo[3,4-b]pyridine, which serves as a versatile intermediate for further functionalization through nucleophilic substitution reactions.[3]

A more recent and efficient approach involves a formal [3+3] cycloaddition catalyzed by copper(II) acetylacetonate, which allows for the synthesis of highly substituted pyrazolo[3,4-b]pyridines in high yields under mild conditions.[4]

Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [5]

This protocol describes a two-step synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines starting from commercially available aldehydes.

Step 1: Synthesis of (E)-4-aryl but-3-en-2-ones

  • To a solution of the appropriate aldehyde (1.0 eq) in toluene, add (acetylmethylene)triphenylphosphorane (1.05 eq) and a catalytic amount of benzoic acid.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ketone.

Step 2: Cyclocondensation to form the pyrazolo[3,4-b]pyridine core

  • To a solution of the α,β-unsaturated ketone (1.0 eq) in a mixture of DMF and ethanol, add 5-amino-1-phenyl-pyrazole (1.0 eq).

  • Degas the reaction mixture and add ZrCl4 (0.3 eq) as a catalyst.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Partition the residue between chloroform and water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by flash column chromatography on silica gel to obtain the target pyrazolo[3,4-b]pyridine derivative.

Biological Activities and Therapeutic Applications

The pyrazolo[3,4-b]pyridine scaffold has been explored for a wide range of therapeutic applications, with a significant focus on oncology. Its derivatives have shown potent activity against various cancer cell lines and have been found to inhibit several key enzymes involved in cancer progression.[1][6]

Anticancer Activity

The anticancer properties of pyrazolo[3,4-b]pyridine derivatives stem from their ability to target multiple facets of cancer cell biology, including cell cycle regulation, signal transduction, and DNA replication.[1]

Kinase Inhibition: A primary mechanism of action for many pyrazolo[3,4-b]pyridine-based anticancer agents is the inhibition of protein kinases. The scaffold serves as an excellent ATP-competitive hinge-binding motif.

  • BRAF Inhibitors: The V600E mutation in the BRAF kinase leads to the constitutive activation of the MAPK/ERK signaling pathway, a driver of cell proliferation in many cancers, particularly melanoma.[5] Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of BRAF V600E, effectively suppressing downstream signaling and inhibiting tumor growth.[3]

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK fusion proteins are oncogenic drivers in a variety of solid tumors. Pyrazolo[3,4-b]pyridine-based compounds have been designed as potent TRK inhibitors, demonstrating significant antitumor activity.[7]

  • Other Kinase Targets: This versatile scaffold has also been utilized to develop inhibitors of other important cancer-related kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptor (FGFR), and TANK-binding kinase 1 (TBK1).[1][4][5]

Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription.[6] Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα, leading to DNA damage, cell cycle arrest in the S-phase, and subsequent apoptosis in cancer cells.[6][8]

Other Therapeutic Areas

Beyond oncology, the pyrazolo[3,4-b]pyridine scaffold has shown promise in other therapeutic areas, including:

  • Neurodegenerative Diseases: Etazolate, a pyrazolo[3,4-b]pyridine derivative, has been investigated in clinical trials for Alzheimer's disease as an α-secretase modulator.

  • Pulmonary Hypertension: Riociguat, which contains a pyrazolo[3,4-b]pyridine core, is an approved medication for the treatment of pulmonary arterial hypertension.[3]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrazolo[3,4-b]pyridine scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

For kinase inhibitors , the pyrazole moiety often forms crucial hydrogen bonds with the hinge region of the kinase domain, while the pyridine ring can engage in π-π stacking interactions.[7][8] Substituents at various positions can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity. For instance, in the development of TRK inhibitors, a 3-fluorobenzyl group was found to be optimal for occupying a hydrophobic pocket near the DFG motif.[7]

In the case of Topoisomerase II inhibitors , the nature and position of substituents on the pyrazolo[3,4-b]pyridine core significantly influence their cytotoxic activity. For example, a study on a series of derivatives revealed that a 3-hydroxyphenyl substituent at a specific position led to the most potent and broad-spectrum antiproliferative activity.

Mechanism of Action: A Deeper Dive

BRAF V600E Inhibition and the MAPK/ERK Pathway

The BRAF V600E mutation results in a constitutively active kinase that perpetually signals through the MAPK/ERK pathway, promoting uncontrolled cell proliferation and survival.[9] Pyrazolo[3,4-b]pyridine-based BRAF inhibitors act as ATP-competitive inhibitors, binding to the active site of the mutated kinase and preventing the phosphorylation of its downstream substrate, MEK.[5] This blockade of the signaling cascade ultimately leads to a decrease in the phosphorylation of ERK and a reduction in the expression of genes involved in cell cycle progression, leading to cell cycle arrest and apoptosis.[9]

BRAF_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF V600E BRAF V600E RAS->BRAF V600E MEK MEK BRAF V600E->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->BRAF V600E

Caption: Inhibition of the MAPK/ERK pathway by a pyrazolo[3,4-b]pyridine-based BRAF V600E inhibitor.

Topoisomerase II Inhibition and Apoptosis Induction

Pyrazolo[3,4-b]pyridine-based Topoisomerase II inhibitors stabilize the covalent complex between the enzyme and DNA, leading to the formation of DNA double-strand breaks.[10] This DNA damage is recognized by cellular sensors like ATM and ATR, which in turn activate downstream signaling pathways that can lead to cell cycle arrest and apoptosis.[11][12] The apoptotic cascade is often initiated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria.[11][13] This triggers the activation of caspases, a family of proteases that execute the apoptotic program by cleaving key cellular substrates, ultimately leading to cell death.[11][14]

TopoII_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Topoisomerase II Topoisomerase II Pyrazolo[3,4-b]pyridine Inhibitor->Topoisomerase II DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks stabilizes cleavable complex ATM/ATR ATM/ATR DNA Double-Strand Breaks->ATM/ATR p53 p53 ATM/ATR->p53 Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl-2->Mitochondrion inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Induction of apoptosis by a pyrazolo[3,4-b]pyridine-based Topoisomerase II inhibitor.

Data Summary: Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget(s)IC50/GI50 (µM)Cell Line(s)Therapeutic AreaReference
Compound 8c Topoisomerase IIαGI50: 1.33NCI-60 panelCancer[6]
Compound 15y TBK1IC50: 0.0002-Cancer, Immunology[5]
Compound C03 TRKAIC50: 0.056Km-12Cancer[7]
Compound 8b CDK inhibitorIC50: 2.3-2.9A-549, HEPG2, HCT-116Cancer[4]
Riociguat Soluble Guanylate Cyclase--Pulmonary Hypertension[3]
Etazolate α-secretase modulator--Alzheimer's Disease

Challenges and Future Perspectives

Despite the significant progress in the development of pyrazolo[3,4-b]pyridine-based compounds, several challenges remain. These include improving selectivity to minimize off-target effects and associated toxicities, overcoming acquired resistance mechanisms, and enhancing pharmacokinetic properties to improve oral bioavailability and in vivo efficacy.[6]

Future research in this area will likely focus on:

  • Rational Design of Next-Generation Inhibitors: Utilizing structure-based drug design and computational modeling to develop more potent and selective inhibitors with improved drug-like properties.

  • Exploration of Novel Biological Targets: Expanding the therapeutic applications of the pyrazolo[3,4-b]pyridine scaffold by exploring its potential to modulate other disease-relevant targets.

  • Development of Combination Therapies: Investigating the synergistic effects of pyrazolo[3,4-b]pyridine-based agents with other targeted therapies or chemotherapies to enhance efficacy and overcome resistance.

  • Application in Fragment-Based Drug Discovery (FBDD): The pyrazolo[3,4-b]pyridine core is an excellent starting point for FBDD, allowing for the systematic elaboration of fragments to generate high-affinity ligands for various targets.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the discovery of numerous potent and selective modulators of disease-related pathways. As our understanding of the molecular basis of diseases continues to grow, the rational design and development of novel pyrazolo[3,4-b]pyridine derivatives will undoubtedly play a crucial role in the discovery of next-generation therapeutics.

References

  • Díaz-Alonso, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Zheng, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1478-1493. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1368-1380. [Link]

  • El-Gamal, M. I., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(1), 123. [Link]

  • El-Gamal, M. I., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(1), 123. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1368-1380. [Link]

  • Wenglowsky, S., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2(3), 222-226. [Link]

  • Abdel-Aziz, H. A., et al. (2024). Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation. International Journal of Molecular Sciences, 25(3), 1709. [Link]

  • Panka, D. J., et al. (2009). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. Cancers, 1(1), 1-18. [Link]

  • Various Authors. (2022). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. ResearchGate. [Link]

  • Chen, B., et al. (2012). BRAFV600E Negatively Regulates the AKT Pathway in Melanoma Cell Lines. PLoS ONE, 7(8), e42598. [Link]

  • El-Gamal, M. I., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. [Link]

  • El-Gamal, M. I., et al. (2024). (PDF) Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. ResearchGate. [Link]

  • Sordet, O., et al. (2003). Apoptosis Induced by Topoisomerase Inhibitors. Current Medicinal Chemistry - Anti-Cancer Agents, 3(4), 271-290. [Link]

  • Sordet, O., et al. (2003). Apoptosis Induced by Topoisomerase Inhibitors. Ingenta Connect. [Link]

  • Various Authors. (2015). Molecular mechanisms of etoposide. Seminars in Cancer Biology, 35, S7-S16. [Link]

  • van der Wijk, T., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life Science Alliance, 7(6), e202302409. [Link]

  • Sordet, O., et al. (2003). Apoptosis Induced by Topoisomerase Inhibitors. ResearchGate. [Link]

  • Taylor, C. G., et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 18(3), 444-450. [Link]

Sources

Methodological & Application

Three-component reaction for 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Efficient One-Pot, Three-Component Synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine: A Key Scaffold for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrazolo[3,4-b]pyridine framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically relevant agents, particularly in oncology and virology.[1][2] Its structural similarity to purine bases allows it to effectively interact with the ATP-binding sites of various kinases.[3] Traditional multi-step syntheses of these scaffolds often suffer from long reaction times, harsh conditions, and low overall yields. This application note presents a detailed, field-proven protocol for a highly efficient three-component, one-pot synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. By leveraging the principles of multicomponent reaction (MCR) chemistry, this method offers significant advantages in terms of operational simplicity, atom economy, and rapid access to a key intermediate for drug discovery libraries.[4][5]

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings creates a bicyclic aromatic system with unique electronic and steric properties, making it an ideal template for designing potent and selective enzyme inhibitors.[6][7] Derivatives of this scaffold have demonstrated a wide array of biological activities, including inhibition of cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and HIV reverse transcriptase.[3][8][9] The 3-amino group serves as a crucial hydrogen bond donor, anchoring the molecule within the hinge region of kinase active sites, while the 5-methoxy substituent can be used to modulate solubility and occupy specific hydrophobic pockets.[3]

The presented three-component approach circumvents the limitations of linear synthesis by converging three distinct starting materials in a single operation, thereby minimizing waste and purification steps. This strategy is not only efficient but also highly adaptable for generating diverse libraries of analogues for structure-activity relationship (SAR) studies.

Reaction Principle and Proposed Mechanism

This synthesis is a base-catalyzed domino reaction that combines hydrazine hydrate , malononitrile , and 1,1-dimethoxy-2-cyanoethylene in a single pot to construct the pyrazolo[3,4-b]pyridine core. The reaction proceeds through a cascade of nucleophilic additions, cyclizations, and elimination steps.

Overall Reaction Scheme:

Causality of the Mechanism: The elegance of this MCR lies in the controlled sequence of bond formations.

  • In-Situ Formation of 3-Aminopyrazole: The reaction is initiated by the base-catalyzed Michael addition of hydrazine to one molecule of malononitrile. This is the thermodynamically favored initial step, as hydrazine is a potent nucleophile and malononitrile's methylene protons are highly acidic. The resulting adduct rapidly undergoes an intramolecular cyclization via nucleophilic attack of the terminal amino group onto the nitrile carbon, followed by tautomerization to yield the highly reactive 3,5-diaminopyrazole intermediate.

  • Pyridine Ring Annulation: The newly formed diaminopyrazole then acts as a binucleophile. The C5 amino group attacks the electron-deficient β-carbon of 1,1-dimethoxy-2-cyanoethylene (a ketene acetal equivalent).

  • Cyclization and Aromatization: This is followed by an intramolecular cyclization where the C4-amino group attacks the nitrile. The final, irreversible step is the elimination of methanol and ammonia, driven by the formation of the stable, aromatic pyrazolo[3,4-b]pyridine ring system.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates R1 Hydrazine Hydrate I1 Michael Adduct R1->I1 + R2 (Base) R2 Malononitrile R3 1,1-dimethoxy- 2-cyanoethylene I3 Pyridone Intermediate I2 3,5-Diaminopyrazole (In-situ generated) I1->I2 Cyclization/ Tautomerization I2->I3 + R3 P 3-Amino-5-methoxy- 1H-pyrazolo[3,4-b]pyridine I3->P Cyclization/ Elimination

Caption: Figure 1: Proposed Reaction Mechanism.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress.

3.1 Materials and Equipment

Reagent/MaterialGradeSupplierNotes
Hydrazine hydrate≥98%Sigma-AldrichToxic & Corrosive. Handle in fume hood.
Malononitrile≥99%Sigma-AldrichToxic. Handle with gloves.
1,1-dimethoxy-2-cyanoethylene≥97%TCI ChemicalsMoisture sensitive.
Ethanol (EtOH)Anhydrous, 200 proofPharmco-Aaper
PiperidineReagent GradeAcros OrganicsCatalyst. Use in small quantities.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Round-bottom flask (100 mL)--Flame-dried before use.
Magnetic stirrer & stir bar--
Reflux condenser--
TLC platesSilica gel 60 F254Millipore
Glass column for chromatography--
Rotary evaporator--

3.2 Step-by-Step Procedure

  • Setup: To a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol (40 mL).

  • Reagent Addition: Add malononitrile (1.32 g, 20.0 mmol, 1.0 equiv) and 1,1-dimethoxy-2-cyanoethylene (2.26 g, 20.0 mmol, 1.0 equiv) to the ethanol. Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Hydrazine Addition: Carefully add hydrazine hydrate (1.0 mL, 20.0 mmol, 1.0 equiv) dropwise to the stirring solution over 2 minutes.

  • Catalyst Addition: Add piperidine (0.2 mL, ~2.0 mmol, 0.1 equiv) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 78°C) using a heating mantle.

    • Checkpoint 1: The solution will typically turn from colorless to a deep yellow or orange within the first 30 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour.

    • Eluent System: 40% Ethyl Acetate / 60% Hexanes.

    • Visualization: UV lamp (254 nm).

    • Checkpoint 2: The reaction is complete when the starting material spots (malononitrile and the cyanoethylene adduct) are no longer visible by TLC (typically 4-6 hours). A new, more polar spot corresponding to the product will appear (approx. Rf = 0.25).

  • Cooling & Concentration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid or thick oil.

3.3 Work-up and Purification

  • Slurry: Add cold water (30 mL) to the crude residue and stir vigorously for 15 minutes. The product should precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration, washing the filter cake with additional cold water (2 x 10 mL).

  • Drying: Dry the crude solid under high vacuum for at least 2 hours.

  • Purification (if necessary): While the precipitated solid is often of high purity, silica gel column chromatography can be performed for analytical-grade material.

    • Column Packing: Slurry silica gel in 10% EtOAc/Hexanes.

    • Loading: Dissolve the crude product in a minimal amount of acetone, adsorb it onto a small amount of silica gel, and load the dry powder onto the column.

    • Elution: Elute with a gradient of 20% to 50% Ethyl Acetate in Hexanes.

    • Checkpoint 3: Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to yield a pale yellow or off-white solid.

3.4 Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point and compare it to literature values.

  • Mass Spectrometry (MS): ESI-MS should show a clear [M+H]⁺ peak at m/z = 165.07.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the aromatic protons, the amino protons (broad singlet), and the methoxy group singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect the appropriate number of signals corresponding to the carbon atoms in the heterocyclic core.

Data Summary and Expected Results

ParameterValue
Reactant Quantities
Malononitrile20.0 mmol
1,1-dimethoxy-2-cyanoethylene20.0 mmol
Hydrazine Hydrate20.0 mmol
Reaction Conditions
SolventAnhydrous Ethanol
CatalystPiperidine (10 mol%)
TemperatureReflux (~78°C)
Time4-6 hours
Expected Outcome
Product 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine
Appearance Pale yellow to off-white solid
Expected Yield 70-85%
Purity (Post-Purification) >98%

Workflow Visualization

Experimental_Workflow Figure 2: Overall Experimental Workflow A 1. Setup (Flame-dried flask, EtOH) B 2. Reagent Addition (Malononitrile, Cyanoethylene, Hydrazine, Piperidine) A->B C 3. Reaction (Reflux, 4-6h) B->C D 4. Monitoring (TLC) (Checkpoint: SM consumed) C->D Hourly D->C Continue E 5. Work-up (Rotovap, H2O precipitation) D->E Complete F 6. Isolation (Vacuum Filtration & Drying) E->F G 7. Purification (Column Chromatography) F->G If purity <95% H 8. Characterization (NMR, MS, MP) F->H If purity >95% G->H

Caption: Figure 2: Overall Experimental Workflow.

Troubleshooting and Safety Considerations

  • Low Yield: May result from incomplete reaction or moisture in the reagents/solvent. Ensure the use of anhydrous ethanol and properly dried glassware. Reaction time can be extended if TLC shows remaining starting materials.

  • Side Product Formation: Over-refluxing or using too strong a base can lead to decomposition or side reactions. Piperidine is an optimal catalyst; stronger bases like sodium ethoxide are generally not required and may reduce yield.

  • Safety:

    • Hydrazine Hydrate is highly toxic, a suspected carcinogen, and corrosive. Always handle it in a certified chemical fume hood while wearing appropriate PPE (gloves, lab coat, safety glasses).

    • Malononitrile is toxic upon inhalation, ingestion, or skin contact. Avoid creating dust.

    • Piperidine is flammable and corrosive.

    • Standard laboratory safety procedures should be followed at all times.

Conclusion

This application note provides a robust, efficient, and scalable three-component protocol for the synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. The method's operational simplicity and high yield make it an invaluable tool for medicinal chemists and researchers in drug development. By providing rapid access to this key heterocyclic scaffold, this protocol facilitates the exploration of new chemical space and accelerates the discovery of next-generation therapeutics targeting kinases and other important biological targets.

References

  • Al-Ghorbani, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6237. [Link]

  • El-Sayed, M. T., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(11), 1886-1894. [Link]

  • Pipzine Chemicals. (n.d.). 3-AMino-5-fluoro-1H-pyrazolo[3,4-b]pyridine. Pipzine. Retrieved January 24, 2026, from [Link]

  • Wang, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(39), 8036-8057. [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]

  • Wang, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed, National Library of Medicine. [Link]

  • Tucker, T. J., et al. (2008). Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses. Journal of Medicinal Chemistry, 51(20), 6503-11. [Link]

  • Christodoulou, M. S., et al. (2016). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 21(8), 1046. [Link]

  • Reddy, C. R., et al. (2022). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 87(17), 11757-11766. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • World Intellectual Property Organization. (2017).
  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1084-1119. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1633-1641. [Link]

  • Al-Adool, A. S. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035. [Link]

  • Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(14), 1539-1541. [Link]

Sources

Application Note & Protocols: A Comprehensive Guide to the Antimicrobial Screening of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous and innovative search for new chemical entities with potent antimicrobial activity. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the pyrazolo[3,4-b]pyridine scaffold has garnered significant interest due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets.[1] This class of compounds has demonstrated diverse pharmacological activities, including antimicrobial, antiviral, and kinase inhibition.[2][3][4][5][6] This guide focuses on a specific derivative, 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine , outlining a systematic, two-tiered approach for the comprehensive evaluation of its antimicrobial potential.

Our screening strategy is designed for both efficiency and accuracy. It begins with a primary, qualitative assessment using the Agar Well Diffusion Assay to rapidly identify a spectrum of activity. This is followed by a quantitative, gold-standard Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC), a critical parameter for assessing the compound's potency.[7][8] The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and reproducible.[9][10][11]

Section 1: Compound & Microorganism Preparation

Test Compound: 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Causality: The physical and chemical properties of a test compound dictate its handling and preparation. Ensuring its purity, proper solubilization, and sterility are foundational to preventing experimental artifacts.

  • Procurement: The target compound can be acquired from commercial suppliers (e.g., AChemBlock[12]) or synthesized through established heterocyclic chemistry routes.[13][14] Purity should be verified (>95%) via NMR or LC-MS before use.

  • Solubility Testing: Before preparing a stock solution, the compound's solubility must be determined. Dimethyl sulfoxide (DMSO) is a common initial choice for novel organic compounds due to its broad solubilizing power and relative biological inertness at low concentrations (<1%).

  • Stock Solution Protocol:

    • Accurately weigh 10 mg of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine using an analytical balance.

    • Transfer the compound to a sterile 1.5 mL microcentrifuge tube.

    • Add sterile, molecular-grade DMSO dropwise while vortexing until the compound is fully dissolved.

    • Add additional DMSO to reach a final concentration of 10 mg/mL (10,000 µg/mL).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage vial.

    • Store the stock solution at -20°C. Subsequent dilutions should be prepared fresh for each experiment.

Selection and Preparation of Microbial Inoculum

Causality: The choice of microorganisms is critical for determining the breadth of a compound's antimicrobial spectrum. A standardized panel including Gram-positive and Gram-negative bacteria, along with a fungal representative, provides a robust initial profile. Inoculum density must be tightly controlled to ensure inter-assay and intra-assay reproducibility, as outlined by CLSI standards.[15]

  • Recommended Microbial Panel:

    • Gram-Positive: Staphylococcus aureus (e.g., ATCC 25923)

    • Gram-Negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungus (Yeast): Candida albicans (e.g., ATCC 90028)

  • Inoculum Preparation Protocol (McFarland Standard):

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.[16]

    • Transfer the colonies into a tube containing 3-5 mL of sterile saline (0.85%).

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or, for higher precision, using a nephelometer. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.[17]

    • This standardized suspension must be used within 15-30 minutes of preparation for subsequent inoculation steps.

Section 2: Primary Screening Protocol: Agar Well Diffusion Assay

Principle: This assay provides a qualitative or semi-quantitative assessment of antimicrobial activity.[18] The test compound diffuses from a well through a solidified agar medium inoculated with the test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear area, or "zone of inhibition," around the well.[19][20] The diameter of this zone is proportional to the compound's activity and its diffusion characteristics.

Workflow: Agar Well Diffusion

G cluster_prep Preparation cluster_inoc Inoculation & Well Creation cluster_load Loading & Incubation cluster_analysis Analysis P1 Prepare Molten Mueller-Hinton Agar P2 Pour Agar into Sterile Petri Dishes P1->P2 P3 Allow to Solidify in Biosafety Cabinet P2->P3 I1 Dip Sterile Swab into 0.5 McFarland Suspension P3->I1 I2 Streak Plate for Confluent Lawn Growth I1->I2 I3 Aseptically Create Wells (6-8 mm diameter) I2->I3 L1 Load Wells: - Test Compound (e.g., 100 µg) - Positive Control (e.g., Ampicillin) - Negative Control (DMSO) I3->L1 L2 Incubate at 37°C for 18-24 hours L1->L2 A1 Measure Diameter of Zone of Inhibition (mm) L2->A1 A2 Record and Compare Results A1->A2

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Methodology:
  • Plate Preparation: Aseptically pour approximately 20-25 mL of sterile, molten Mueller-Hinton Agar (MHA) into 100 mm sterile Petri dishes on a level surface. Allow the agar to solidify completely.

  • Surface Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland microbial suspension. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure a uniform lawn of growth.

  • Well Creation: Using a sterile cork borer or the wide end of a sterile pipette tip, create uniform wells (6-8 mm in diameter) in the inoculated agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test solutions into the wells:

    • Test Well: 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine (e.g., at a concentration of 1 mg/mL).

    • Positive Control Well: A known antibiotic (e.g., Ampicillin at 10 µg/mL).

    • Negative Control Well: The solvent used for the test compound (e.g., 100% DMSO). This is crucial to ensure the solvent itself has no antimicrobial activity.

  • Incubation: Allow the plates to sit at room temperature for 1 hour to permit prediffusion of the compound. Then, invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or calipers.[19]

Section 3: Quantitative Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of a microorganism after overnight incubation.[7] This method involves challenging a standardized microbial inoculum with serial twofold dilutions of the test compound in a 96-well microtiter plate format, providing a quantitative measure of potency.[23][24][25]

Workflow: Broth Microdilution Assay

G cluster_plate Plate Preparation (96-Well) cluster_inoc Inoculation & Incubation cluster_analysis MIC Determination P1 Add 100 µL of Mueller-Hinton Broth (MHB) to Wells 2-12 P3 Perform 2-Fold Serial Dilution: Transfer 100 µL from Well 1 to 2, 2 to 3, and so on to Well 10. Discard 100 µL from Well 10. P1->P3 P2 Add 200 µL of 2X Compound Stock to Well 1 P2->P3 I1 Prepare 2X Inoculum from 0.5 McFarland Suspension P3->I1 I2 Add 100 µL of 2X Inoculum to Wells 1-11. (Well 11 = Growth Control) (Well 12 = Sterility Control) I1->I2 I3 Seal Plate and Incubate at 37°C for 18-24 hours I2->I3 A1 Visually Inspect Wells for Turbidity (Growth) I2->A1 A2 MIC = Lowest Concentration with No Visible Growth A1->A2

Caption: Process flow for determining MIC via Broth Microdilution.

Step-by-Step Methodology:
  • Plate Setup:

    • Aseptically add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well U-bottom microtiter plate.

    • Prepare a 2X working solution of the test compound (e.g., 256 µg/mL) from the stock. Add 200 µL of this solution to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this twofold serial dilution process from well 2 to well 3, and so on, until well 10.

    • After mixing well 10, discard 100 µL. This results in a concentration gradient (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Control Wells:

    • Well 11 (Growth Control): Contains 100 µL of MHB and will be inoculated. It should show turbidity.

    • Well 12 (Sterility Control): Contains 100 µL of MHB only and is not inoculated. It should remain clear.

  • Inoculation:

    • Dilute the standardized 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well (this typically requires a 1:100 or 1:150 dilution of the initial suspension).

    • Add 100 µL of this final bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate with a sterile lid or adhesive seal and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Reading: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Section 4: Data Presentation and Interpretation

Causality: Clear and structured data presentation is essential for comparative analysis. A summary table allows for a direct comparison of the compound's activity across different microbial species and against known standards.

Table 1: Hypothetical Antimicrobial Screening Results
MicroorganismStrainTypeAgar Well DiffusionBroth Microdilution
Zone of Inhibition (mm) MIC (µg/mL)
Test Compound
Staphylococcus aureusATCC 25923Gram-Positive1816
Escherichia coliATCC 25922Gram-Negative1264
Pseudomonas aeruginosaATCC 27853Gram-Negative0>128
Candida albicansATCC 90028Fungus (Yeast)1532
Positive Control
Ampicillin-Antibiotic25 (vs. S. aureus)0.5 (vs. S. aureus)
Negative Control
DMSO-Solvent0No Inhibition

Interpretation:

  • A larger zone of inhibition in the diffusion assay suggests greater activity.

  • A lower MIC value in the broth microdilution assay indicates higher potency.[22]

  • The hypothetical data above suggests that 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine has moderate activity against S. aureus and C. albicans, weak activity against E. coli, and no activity against P. aeruginosa under the tested conditions.

Section 5: Postulated Mechanism of Action

Causality: Understanding the potential mechanism of action provides a scientific basis for the observed activity and guides future drug development efforts. Pyrazole derivatives are known to act on various cellular targets.[26][27][28] One common mechanism for antibacterial agents is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[2]

Hypothetical Target: DNA Gyrase Inhibition

G cluster_cell Bacterial Cell compound 3-Amino-5-methoxy- 1H-pyrazolo[3,4-b]pyridine gyrase DNA Gyrase (GyrA/GyrB) compound->gyrase INHIBITS entry Compound Enters Cell relaxed_dna Relaxed DNA gyrase->relaxed_dna Relaxes dna Supercoiled DNA dna->gyrase Binds replication DNA Replication & Transcription relaxed_dna->replication death Cell Death replication->death Blocked

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and detailed protocol for the purification of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic building block in pharmaceutical research and drug development.[1][2] Due to the compound's basic nature, arising from its amino and pyridine functional groups, chromatographic performance can be challenging, often resulting in poor peak shape and low recovery. This guide outlines a systematic reverse-phase HPLC (RP-HPLC) method designed to overcome these issues, yielding high-purity fractions suitable for downstream applications. We will delve into the rationale behind the selection of the stationary phase, mobile phase composition, and pH control, providing researchers with a comprehensive, self-validating protocol grounded in established chromatographic principles.

Introduction: The Purification Challenge

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine belongs to the pyrazolopyridine class of compounds, which are of significant interest to medicinal chemists due to their structural similarity to purine bases.[2] The successful synthesis of such molecules is often followed by a critical purification step to remove starting materials, by-products, and other impurities.

The primary challenge in purifying this and other pyridine derivatives lies in their basicity. The nitrogen atoms in the heterocyclic system can interact strongly with residual acidic silanol groups present on the surface of standard silica-based HPLC columns.[3] This secondary interaction leads to significant peak tailing, reduced column efficiency, and compromised resolution. Therefore, a successful purification strategy must effectively mitigate these undesirable interactions. This protocol employs an acidic mobile phase modifier to ensure the analyte is protonated, thereby minimizing silanol interactions and promoting sharp, symmetrical peaks.

Compound Properties: 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine
PropertyValueSource
CAS Number 1186609-65-3[4]
Molecular Formula C₇H₈N₄O[4][5]
Molecular Weight 164.17 g/mol [4][5]
IUPAC Name 3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine[4]
Predicted pKa ~9.76 (most basic)[6]
Solubility Soluble in DMSO, Methanol[7]
Storage Conditions 2-8°C, Inert Atmosphere, Protect from Light[6][8]

Principle of the Method: Reverse-Phase Chromatography with pH Control

This method is based on reverse-phase high-performance liquid chromatography (RP-HPLC), where the stationary phase is nonpolar (C18) and the mobile phase is polar (a mixture of water and acetonitrile). Separation occurs based on the differential partitioning of the analyte and impurities between the two phases.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its high hydrophobicity and broad applicability in retaining small organic molecules. Its well-characterized nature provides a reliable starting point for method development.

  • Mobile Phase Modifier: The key to this protocol is the addition of 0.1% Formic Acid to both the aqueous and organic mobile phases. Pyridine derivatives are basic, with predicted pKa values that necessitate pH control for good chromatography.[6][7][9] By maintaining a low pH (around 2.7), we ensure two critical conditions are met:

    • Analyte Protonation: The basic nitrogen centers on the pyrazolopyridine ring become protonated, carrying a positive charge. This single, stable ionic state prevents peak broadening that can occur when a compound is partially ionized.

    • Silanol Suppression: The acidic mobile phase protonates the surface silanol groups (Si-OH) on the silica backbone, converting them to a neutral form (Si-OH₂⁺).[3] This drastically reduces the electrostatic interaction between the positively charged analyte and the stationary phase, which is the primary cause of peak tailing.[3]

Materials and Instrumentation

CategoryItem
Instrumentation HPLC system with binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD). Fraction collector.
Column Preparative C18 Column (e.g., 19 x 150 mm, 5 µm particle size). An analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) should be used for initial method development and fraction analysis.
Chemicals HPLC-grade Acetonitrile (ACN). HPLC-grade Water. Formic Acid (HCOOH), >98% purity. Crude 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine sample. Dimethyl Sulfoxide (DMSO), HPLC grade (for sample dissolution).
Glassware/Supplies Volumetric flasks, graduated cylinders, beakers, filtered autosampler vials, 0.22 µm syringe filters (PTFE or Nylon).

Experimental Protocol: Step-by-Step Methodology

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of Formic Acid. Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of Formic Acid. Mix thoroughly.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads.

Step 2: Sample Preparation
  • Accurately weigh the crude sample of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine.

  • Dissolve the sample in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Rationale: DMSO is a strong solvent for many heterocyclic compounds, ensuring complete dissolution.[7]

  • If the stock solution is too viscous or strong for injection, dilute it with Mobile Phase A to a suitable injection concentration. The final sample solvent should be as close in composition to the initial mobile phase conditions as possible to avoid peak distortion.[3]

  • Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the column or system tubing.

Step 3: HPLC System Setup and Purification
  • Install the preparative C18 column into the column oven.

  • Purge the pump lines with their respective mobile phases.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Set the detector to monitor at a wavelength of 254 nm . Rationale: Aromatic and heterocyclic systems, such as pyrazolopyridines, typically exhibit strong absorbance in the mid-UV range.[10]

  • Inject the prepared sample onto the column and begin the purification run using the parameters outlined in the table below.

  • Set the fraction collector to trigger collection based on slope and/or threshold, ensuring the main product peak is collected cleanly.

Table of Chromatographic Conditions
ParameterSetting
Column Preparative C18, 19 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 18.0 mL/min
Column Temp. 30 °C
Injection Vol. 500 - 2000 µL (dependent on concentration and column loading)
Detection UV at 254 nm
Gradient Program Time (min)
0.0
2.0
12.0
14.0
16.0
16.1
20.0
Step 4: Post-Purification Workflow
  • Fraction Analysis: Analyze a small aliquot of each collected fraction using an analytical HPLC method to confirm purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. A high-vacuum pump may be required to remove residual water and DMSO. Lyophilization (freeze-drying) is an excellent final step to obtain a dry, fluffy powder.

Visualization of the Purification Workflow

The diagram below illustrates the complete workflow from the initial crude material to the final, purified compound.

HPLC_Purification_Workflow CrudeSample Crude Sample SamplePrep Sample Preparation (Dissolve & Filter) CrudeSample->SamplePrep HPLCPurification Preparative HPLC (C18, Formic Acid) SamplePrep->HPLCPurification Inject FractionCollection Fraction Collection HPLCPurification->FractionCollection Elute PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis Analyze Pooling Pool Pure Fractions PurityAnalysis->Pooling Select SolventRemoval Solvent Removal (Rotovap / Lyophilize) Pooling->SolventRemoval PureCompound Pure Compound (>98% Purity) SolventRemoval->PureCompound Isolate

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the purification and separation of these challenging compounds. The inherent structural similarities of pyrazolopyridine isomers demand a nuanced and systematic approach to chromatography. This document will serve as a comprehensive resource for method development, troubleshooting, and protocol optimization.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions and challenges associated with the separation of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine isomers.

Q1: What are the primary challenges in separating isomers of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine?

Separating isomers of this scaffold presents two main difficulties:

  • Regioisomers: If the synthesis can produce isomers with substituents at different positions (e.g., 5-methoxy vs. 6-methoxy), these regioisomers often have very similar polarities.[1][2] Their nearly identical physical and chemical properties make them difficult to resolve using standard chromatographic techniques.[2] The key is to exploit subtle differences in their interaction with the stationary phase.

  • Enantiomers: If the molecule contains a stereocenter, the resulting enantiomers will have identical physical properties in a non-chiral environment. Their separation is impossible without the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[2][3]

Q2: Which column chromatography modes are most effective for separating these isomers?

The choice of chromatography mode is dictated by the type of isomers you are separating and the scale of the purification.

  • Normal-Phase Flash Chromatography: This is the most common and cost-effective method for purifying reaction mixtures and separating regioisomers on a preparative scale.[2][4] Silica gel is the workhorse stationary phase for this mode.[2][4]

  • Reverse-Phase High-Performance Liquid Chromatography (HPLC): RP-HPLC offers higher resolution and is excellent for analytical-scale separation of regioisomers that are difficult to resolve by flash chromatography.[4][5][6] It is also the preferred method for purity analysis.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is essential for the separation of enantiomers.[3][7] It utilizes specialized chiral stationary phases to differentiate between the stereoisomers.[3][7]

Q3: What are the recommended stationary phases for this separation?

The stationary phase is the most critical parameter in achieving a successful separation.

Isomer TypeChromatography ModeRecommended Stationary PhasesRationale & Key Insights
Regioisomers Normal-PhaseStandard Silica Gel (230-400 mesh)Most common and cost-effective for preparative scale.[2][4] The acidic nature of silica can sometimes cause peak tailing with basic compounds like aminopyridines.
Reverse-PhaseC18 (Octadecyl-silica)A versatile stationary phase for separating polar to moderately non-polar compounds. The addition of modifiers to the mobile phase is often necessary.
Enantiomers Chiral HPLCPolysaccharide-based CSPs (e.g., Lux Cellulose, Lux Amylose)These have demonstrated excellent chiral recognition for a wide range of heterocyclic compounds, including pyrazole derivatives.[3][8] The separation mechanism relies on interactions like hydrogen bonding, dipole-dipole, and π-π stacking.[3][8]

Q4: What mobile phase systems are typically used for pyrazolopyridine isomer separation?

The mobile phase composition determines the elution strength and selectivity of the separation.

Chromatography ModeTypical Mobile Phase SystemsOptimization & Causality
Normal-Phase Gradients of Ethyl Acetate in Hexane or Dichloromethane/MethanolA gradient from a non-polar solvent (Hexane) to a more polar solvent (Ethyl Acetate) is standard. The basicity of the 3-amino and pyridine nitrogen can cause strong interactions with acidic silica gel, leading to peak tailing. Adding a small amount of a basic modifier like Triethylamine (TEA, ~0.1-1%) or ammonia in methanol can neutralize the acidic sites on the silica, resulting in sharper peaks and improved resolution.
Reverse-Phase Gradients of Acetonitrile or Methanol in WaterThe addition of an acidic modifier like Formic Acid (0.1%) or Trifluoroacetic Acid (TFA, 0.1%) is crucial. This protonates the basic nitrogens on the molecule, ensuring a consistent charge state and preventing peak tailing due to interactions with residual silanols on the C18 phase.
Chiral HPLC Hexane/Isopropanol or Hexane/Ethanol (Normal Phase Mode)The choice of alcohol modifier and its concentration can significantly impact enantioselectivity.[7] Sometimes, a basic or acidic additive is required to improve peak shape, but this should be used cautiously as it can also affect the chiral recognition mechanism.[7]

Q5: How should I load my sample onto the column for the best resolution?

The sample loading technique is critical to achieving sharp bands and good separation.

  • Dry Loading (Recommended): This is the preferred method for flash chromatography.[2] Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Methanol). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique prevents the sample from precipitating at the column head and avoids issues associated with using a strong loading solvent, which can disrupt the packing and broaden the initial sample band.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during the chromatographic separation of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Peaks are overlapping in the chromatogram.

  • Collected fractions contain a mixture of isomers, as confirmed by TLC or LC-MS.

Causality & Solutions:

Probable CauseDiagnostic CheckSolutionScientific Rationale
Incorrect Mobile Phase Polarity The Rf values of your isomers are too high (>0.5) or too close together on your scouting TLC plate.Decrease the polarity of the mobile phase. Start with a lower percentage of the more polar solvent (e.g., ethyl acetate in hexane). Run a shallower gradient.A less polar mobile phase will increase the interaction of the analytes with the stationary phase, leading to longer retention times and providing a greater opportunity for separation based on small polarity differences.
Inappropriate Stationary Phase Good separation is not achieved on silica TLC plates even with extensive solvent screening.Switch to a different chromatography mode. If using normal-phase, consider reverse-phase (C18). If separating enantiomers, try a different type of chiral stationary phase (e.g., switch from a cellulose-based to an amylose-based CSP).[3]The selectivity of the separation is determined by the relative interactions of the analytes with the stationary and mobile phases. Changing the stationary phase fundamentally alters these interactions, which can dramatically improve resolution.
Column Overloading Peak fronting is observed. The resolution worsens significantly compared to an analytical injection.Reduce the amount of sample loaded onto the column. A general rule of thumb for flash chromatography is to load 1-5% of the column's silica gel weight.Overloading the column saturates the stationary phase, leading to non-ideal chromatographic behavior. This causes the sample band to broaden significantly, resulting in poor separation.
Poor Column Packing The solvent front is not level as it moves down the column. Peaks are broad and asymmetrical.Repack the column. Ensure the silica gel is packed as a uniform slurry and that the bed is not disturbed during sample loading.A well-packed column ensures that all analyte molecules travel through a uniform path, leading to sharp, symmetrical peaks. Channels or cracks in the packing lead to band broadening and poor resolution.
Problem 2: Significant Peak Tailing

Symptoms:

  • Peaks in the chromatogram are asymmetrical with a "tail" extending from the back of the peak.

Causality & Solutions:

Probable CauseDiagnostic CheckSolutionScientific Rationale
Strong Analyte-Silica Interaction The compound is a base (contains amino and pyridine groups).Add a basic modifier to the mobile phase. For normal-phase chromatography, add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your polar solvent.The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). The basic nitrogens in your molecule can interact strongly and sometimes irreversibly with these acidic sites, causing peak tailing. A basic modifier like TEA will compete for these acidic sites, masking them from your analyte and resulting in more symmetrical peaks.
Secondary Interactions in Reverse-Phase Tailing is observed on a C18 column.Add an acidic modifier to the mobile phase. Use 0.1% formic acid or 0.1% TFA in both the aqueous and organic phases.Even on end-capped C18 columns, some free silanol groups can remain. These can interact with the basic sites on your molecule. Adding an acid to the mobile phase protonates the amino and pyridine groups, giving them a consistent positive charge and minimizing unwanted interactions with the stationary phase.
Problem 3: Compound Does Not Elute from the Column

Symptoms:

  • After running a large volume of mobile phase, the desired compound is not detected in the collected fractions.

Causality & Solutions:

Probable CauseDiagnostic CheckSolutionScientific Rationale
Compound is Irreversibly Adsorbed The compound spots on the TLC plate streak and do not move from the baseline, even in highly polar solvent systems.Switch to a less acidic stationary phase like alumina, or use reverse-phase chromatography. You can also try to "deactivate" the silica gel by pre-treating it with a solution of TEA in your mobile phase.The compound's high polarity and basicity may lead to an extremely strong, irreversible interaction with the acidic silica gel.[9] Alumina is less acidic and may allow for elution. Reverse-phase chromatography avoids this issue entirely by using a non-polar stationary phase.
On-Column Decomposition A 2D TLC analysis (spot the sample, run the plate, dry, turn 90 degrees, and run again in the same solvent) shows new spots appearing.[9]Use a deactivated stationary phase or switch to a different purification method. If the compound is sensitive to acid, you must avoid silica gel.[9] Consider recrystallization or preparative reverse-phase chromatography.The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[9] If your compound is unstable on silica, column chromatography on this stationary phase is not a viable purification method.
Experimental Protocols & Visualizations
Protocol 1: Standard Normal-Phase Flash Chromatography

This protocol provides a step-by-step method for the purification of regioisomers.

  • Mobile Phase Selection (TLC):

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 70:30 Hexane:Ethyl Acetate).

    • Goal: Find a solvent system that gives a good separation between the desired isomer and impurities, with an Rf value for the desired product between 0.2 and 0.4.

    • If peak tailing is observed on the TLC plate, add 0.5% TEA to the mobile phase and re-run.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal volume of a volatile solvent (e.g., DCM).

    • Add silica gel (approximately 1-2 times the weight of the crude product).

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fractionation:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (using a pump or inert gas) to begin elution.

    • Collect fractions in an ordered array of test tubes.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of compounds.

  • Post-Processing:

    • Combine the fractions that contain the pure desired isomer.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Diagram 1: Method Development Workflow

MethodDevelopment TLC 1. TLC Analysis (Scout for Mobile Phase) Decision Good Separation? (Rf = 0.2-0.4) TLC->Decision Optimize Optimize Mobile Phase (Adjust Polarity, Add Modifiers) Decision->Optimize No Load 2. Sample Preparation (Dry Loading) Decision->Load Yes Optimize->TLC Pack 3. Column Packing (Slurry Method) Load->Pack Run 4. Elution & Fraction Collection Pack->Run Analyze 5. Analyze Fractions (TLC) Run->Analyze Combine 6. Combine Pure Fractions & Evaporate Analyze->Combine Product Pure Isomer Combine->Product Troubleshooting Start Problem: Poor Resolution CheckLoad Is the column overloaded? Start->CheckLoad CheckMP Is mobile phase polarity optimal? CheckLoad->CheckMP No Sol_Load Solution: Reduce Sample Load CheckLoad->Sol_Load Yes CheckSP Is stationary phase selective enough? CheckMP->CheckSP Yes Sol_MP Solution: Run a shallower gradient or decrease polarity CheckMP->Sol_MP No Sol_SP Solution: Change stationary phase (e.g., RP-HPLC or different CSP) CheckSP->Sol_SP No

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful and scalable synthesis of this important heterocyclic compound.

Introduction: The Importance of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is a key structural motif in medicinal chemistry, serving as a versatile scaffold for the development of various therapeutic agents. Its fused pyrazole and pyridine rings offer multiple points for functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. The pyrazolo[3,4-b]pyridine core is a known isostere of purines, allowing it to interact with a wide range of biological targets, including kinases, which are crucial in cancer and inflammatory disease pathways. The methoxy and amino substituents on the pyridine and pyrazole rings, respectively, provide critical hydrogen bonding and electronic features that can enhance target binding and selectivity.

Given its significance, the ability to synthesize this compound efficiently and at a scale suitable for preclinical and clinical development is paramount. This guide will walk you through a validated synthetic approach, address common challenges, and provide practical solutions to facilitate your research and development efforts.

Proposed Synthetic Pathway: A Two-Step Approach

A robust and scalable synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine can be achieved through a two-step process, beginning with the synthesis of the key intermediate, 3-amino-5-methoxypyrazole, followed by a cyclocondensation reaction to form the target pyrazolo[3,4-b]pyridine ring system.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 3-Amino-5-methoxypyrazole cluster_step2 Step 2: Cyclocondensation to form the Pyrazolo[3,4-b]pyridine Core A Methoxyacetonitrile C 3-Amino-5-methoxypyrazole A->C Reaction with Hydrazine B Hydrazine E 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine C->E Cyclocondensation D Malondialdehyde or equivalent D->E

Caption: Proposed two-step synthetic pathway for 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-methoxypyrazole

The synthesis of 3-amino-5-methoxypyrazole is a critical first step. A common and effective method involves the reaction of a cyano-containing precursor with hydrazine.

Materials:

  • Methoxyacetonitrile

  • Hydrazine hydrate

  • Ethanol

  • Sodium ethoxide

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with ethanol and add sodium ethoxide.

  • To this solution, add methoxyacetonitrile dropwise at room temperature.

  • After the addition is complete, add hydrazine hydrate dropwise. Caution: Hydrazine is highly toxic and corrosive.[1][2] Handle with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

The final step involves the cyclocondensation of 3-amino-5-methoxypyrazole with a 1,3-dicarbonyl compound or its equivalent. Malondialdehyde or its protected forms are common reagents for this transformation.[3]

Materials:

  • 3-Amino-5-methoxypyrazole (from Step 1)

  • Malondialdehyde tetraethyl acetal

  • Acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-methoxypyrazole in a mixture of ethanol and acetic acid.

  • Add malondialdehyde tetraethyl acetal to the solution.

  • Heat the reaction mixture to reflux. The acidic conditions will hydrolyze the acetal in situ to generate malondialdehyde for the cyclocondensation.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.

Troubleshooting Guide

Troubleshooting_Guide cluster_solutions1 Solutions for Low Yield in Step 1 cluster_solutions2 Solutions for Low Yield in Step 2 cluster_solutions3 Solutions for Impure Final Product Start Problem Encountered LowYield_Step1 Low Yield in Step 1 Start->LowYield_Step1 LowYield_Step2 Low Yield in Step 2 Start->LowYield_Step2 ImpureProduct Impure Final Product Start->ImpureProduct Sol1A Check Purity of Reagents: - Methoxyacetonitrile can degrade. - Use fresh hydrazine hydrate. LowYield_Step1->Sol1A Sol1B Optimize Reaction Conditions: - Ensure anhydrous conditions if using sodium ethoxide. - Vary temperature and reaction time. LowYield_Step1->Sol1B Sol1C Incomplete Reaction: - Monitor closely by TLC/HPLC. - Extend reaction time if necessary. LowYield_Step1->Sol1C Sol2A Inefficient Acetal Hydrolysis: - Ensure sufficient acid is present. - Consider using aqueous HCl initially. LowYield_Step2->Sol2A Sol2B Side Reactions: - Polymerization of malondialdehyde. - Control temperature carefully. LowYield_Step2->Sol2B Sol2C Product Solubility: - Product may be soluble in the reaction mixture. - Concentrate and attempt precipitation or extraction. LowYield_Step2->Sol2C Sol3A Unreacted Starting Materials: - Optimize reaction time and stoichiometry. ImpureProduct->Sol3A Sol3B Formation of Regioisomers: - Characterize by NMR. - Optimize reaction conditions (solvent, temperature) to favor the desired isomer. ImpureProduct->Sol3B Sol3C Purification Issues: - Try different recrystallization solvents. - Optimize column chromatography conditions (eluent system). ImpureProduct->Sol3C

Caption: Troubleshooting decision tree for the synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for scaling up the synthesis of 3-amino-5-methoxypyrazole (Step 1)?

A1: When scaling up, the following parameters are critical:

  • Temperature Control: The reaction of hydrazine with the cyano precursor can be exothermic. Ensure adequate cooling capacity to maintain the desired reaction temperature. Runaway reactions are a significant hazard with hydrazine.[1][2]

  • Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized hotspots, especially during the addition of reagents.

  • Work-up and Isolation: At a larger scale, extraction and filtration can be more challenging. Ensure you have the appropriate equipment to handle larger volumes and solids.

Q2: I am observing the formation of an isomeric byproduct in Step 2. How can I control the regioselectivity?

A2: The reaction of 3-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds can sometimes lead to the formation of regioisomers.[4] While malondialdehyde is symmetrical, impurities or side reactions could potentially lead to other reactive species. To control regioselectivity:

  • pH Control: The pH of the reaction medium can influence the nucleophilicity of the different nitrogen atoms in the aminopyrazole. Careful control of the acidity may favor the desired cyclization pathway.

  • Solvent Effects: The polarity of the solvent can influence the transition states of the competing cyclization pathways. Experiment with different solvents (e.g., acetic acid, ethanol, DMF) to see if the isomer ratio can be improved.

  • Temperature: Reaction temperature can also affect the regioselectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product.

Q3: What are the best analytical methods for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexane) and visualize with UV light.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, purity of the product, and can be used to identify and quantify impurities.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and any isolated byproducts. 1H and 13C NMR will confirm the connectivity of the atoms in the pyrazolo[3,4-b]pyridine ring system.[6][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The main safety concerns are:

  • Hydrazine: As mentioned, hydrazine is highly toxic, corrosive, and a suspected carcinogen.[1][2] Always handle it in a well-ventilated fume hood with appropriate PPE, including gloves, goggles, and a lab coat. Have an emergency plan in place for spills.

  • Solvents: The use of flammable organic solvents like ethanol requires proper grounding of equipment to prevent static discharge and working in a well-ventilated area away from ignition sources.

  • Acids and Bases: Acetic acid and sodium ethoxide are corrosive and should be handled with care.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Data Summary

ParameterStep 1: 3-Amino-5-methoxypyrazoleStep 2: 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine
Typical Yield 70-85%60-75%
Purity (crude) >90%>85%
Purification Method Recrystallization or Column ChromatographyRecrystallization or Column Chromatography
TLC Rf (typical) Varies with eluentVaries with eluent
HPLC Retention Time Varies with column and methodVaries with column and method

References

  • Al-Mousawi, S. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10352-10368. [Link]

  • El-Sayed, M. A.-A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Hoechst Aktiengesellschaft. (1995). Process for the preparation of 3-amino-5-methylpyrazole. EP0623600B1.
  • Garcı́a-Marı́n, H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Hoechst Aktiengesellschaft. (1997). Process for the preparation of 3-amino-5-methylpyrazole. US5616723A.
  • Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 10(4), 95. [Link]

  • Hoechst Aktiengesellschaft. (1994). Process for the preparation of 3-amino-5-methylpyrazole. EP0623600A1.
  • Abdel-Aziz, A. A.-M., et al. (2016). Reaction between 5-amino-pyrazoles with various 1,3-diketones and malondialdehyde. ResearchGate. [Link]

  • Gkizis, P. L., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 25(18), 4234. [Link]

  • Li, J., et al. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 38(1), 154-159. [Link]

  • Hardt, M. A., et al. (1980). Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. Journal of the Chemical Society, Perkin Transactions 1, 30-35. [Link]

  • Singh, S. K., et al. (2019). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl compounds with hydrazines: a review. ResearchGate. [Link]

  • Pace, A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12513-12521. [Link]

  • Scarfe, G. B., et al. (2001). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 945-953. [Link]

  • Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • Al-Omran, F., et al. (2002). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. Journal of Heterocyclic Chemistry, 39(4), 677-682. [Link]

  • Lindon, J. C., et al. (2016). HPLC-NMR, Pharmaceutical Applications. ResearchGate. [Link]

  • Li, B., et al. (2018). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic Letters, 20(17), 5438-5442. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]

  • Ziarani, G. M., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports, 13(1), 633. [Link]

  • Al-Issa, S. A. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5894. [Link]

  • Defense Technical Information Center. (1988). Safety and Handling of Hydrazine. [Link]

  • Wang, Y., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Molecular Structure, 1292, 136149. [Link]

  • Wu, J., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(18), 2736-2741. [Link]

  • Papp, L. A., et al. (2024). Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. Molecules, 29(6), 1346. [Link]

  • Chen, C.-Y., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13838-13846. [Link]

  • Elgemeie, G. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]

  • Butin, A. V., & Nevolina, T. A. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2036-2071. [Link]

  • Vass, G., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Sun, J., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry, 407(18), 5327-5337. [Link]

  • Kouznetsov, V. V., et al. (2007). Recent Advances in the Friedländer Reaction. Current Organic Chemistry, 11(10), 885-915. [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6407. [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to the ¹H NMR Analysis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal structural confirmation of novel chemical entities and intermediates is a cornerstone of programmatic success. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of a key derivative, 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine, offering a comparative framework against structurally similar analogues to aid in unambiguous identification.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before entering the NMR suite, a thoughtful analysis of the target molecule's structure allows us to predict the expected spectrum. This foundational step transforms data acquisition from a routine task into a hypothesis-driven experiment.

Molecular Structure and Proton Environments:

The structure of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine presents five distinct proton environments:

  • Two Aromatic Protons (H4, H6): Located on the pyridine ring, these protons are ortho to each other and will exhibit spin-spin coupling, appearing as doublets.

  • One Methoxy Group (-OCH₃): A singlet, as its three protons are equivalent and not coupled to other protons.

  • One Amino Group (-NH₂): Typically a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • One Pyrazole NH Proton: Also a broad singlet, often significantly downfield, due to its acidic nature and involvement in hydrogen bonding.

Anticipated Chemical Shifts (δ): The electronic environment heavily influences a proton's chemical shift.

  • The electron-donating methoxy group at C5 is expected to shield the adjacent protons (H4 and H6), shifting them upfield (to a lower ppm value) compared to the unsubstituted parent scaffold.

  • The amino group at C3 also contributes electron density to the heterocyclic system.

  • Labile protons on heteroatoms (-NH, -NH₂) have chemical shifts that are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, a preferred solvent for observing such protons, they are expected to be well-resolved.[3]

Experimental Protocol: Ensuring Data Integrity

A robust and reproducible protocol is the bedrock of trustworthy data. The following steps outline the best practices for preparing an NMR sample of this nature.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. This quantity is sufficient for a high-quality ¹H spectrum on a modern spectrometer (400 MHz or higher) without causing issues from excessive concentration, such as line broadening.[4][5]

  • Solvent Selection & Dissolution:

    • Choice of Solvent: Use approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice for this class of compounds because its hydrogen-bond accepting nature slows down the exchange rate of N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[3]

    • Dissolution: Prepare the sample in a clean, dry vial. Add the DMSO-d₆ to the solid and gently vortex or swirl to ensure complete dissolution.

  • Filtration: To prevent line broadening and shimming difficulties caused by suspended microscopic solids, filter the sample solution through a Pasteur pipette plugged with a small amount of glass wool directly into a clean, high-quality NMR tube.

  • Final Volume and Labeling: Ensure the final sample height in the NMR tube is appropriate for the spectrometer being used (typically 4-5 cm). Cap the tube securely and label it clearly.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard parameters. The residual proton signal of DMSO-d₆ at ~2.50 ppm can be used as an internal reference.[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample & Lock filter->insert shim 5. Shim insert->shim acquire 6. Acquire Spectrum shim->acquire process 7. Process Data (FT, Phase, Baseline) acquire->process interpret 8. Interpret & Assign Peaks caption Fig 1. Standard workflow for NMR analysis.

Fig 1. Standard workflow for NMR analysis.

Spectral Interpretation and Comparative Analysis

The key to confident structural elucidation lies not just in analyzing the target spectrum but in comparing it with related structures. This comparative approach highlights the diagnostic signals that confirm the presence and location of key functional groups.

¹H NMR Spectrum of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

A representative ¹H NMR spectrum (in DMSO-d₆) would exhibit the following key signals:

  • δ ~11.8 ppm (s, 1H, N1-H): A broad singlet in the far downfield region, characteristic of the pyrazole N-H proton.

  • δ ~7.8 ppm (d, 1H, H6): A doublet for the proton at the 6-position.

  • δ ~6.5 ppm (d, 1H, H4): A doublet for the proton at the 4-position, shifted significantly upfield due to the strong shielding effect of the ortho-methoxy group.

  • δ ~5.5 ppm (s, 2H, -NH₂): A broad singlet corresponding to the two protons of the amino group at C3.

  • δ ~3.8 ppm (s, 3H, -OCH₃): A sharp singlet for the three methoxy protons.

Comparative Guide: Highlighting Diagnostic Shifts

To demonstrate the power of comparative analysis, we contrast the spectrum of our target compound with two key analogues. The differences in their spectra provide definitive evidence for the assigned structure.

CompoundH4 (ppm)H6 (ppm)-OCH₃ (ppm)-NH₂ (ppm)Other Aromatic H (ppm)
3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine (Target) ~6.5 (d)~7.8 (d)~3.8 (s)~5.5 (s)-
3-Amino-1H-pyrazolo[3,4-b]pyridine (Analogue 1) [7][8]~7.5 (dd)~8.4 (dd)-PresentH5: ~7.0 (dd)
5-Methoxy-1H-pyrazolo[3,4-c]pyridine (Analogue 2) [9]~7.9 (s)-Present-H3, H7: ~8.2-8.5

Analysis of the Comparison:

  • The Methoxy Signature: The most striking difference is the presence of a sharp singlet at ~3.8 ppm in our target compound and its absence in Analogue 1 (3-Amino-1H-pyrazolo[3,4-b]pyridine). Furthermore, the dramatic upfield shift of the H4 proton to ~6.5 ppm in our target is a classic indicator of an electron-donating group, like methoxy, at the C5 position. In Analogue 1, without this group, the corresponding protons (H4, H5, H6) all reside in the more conventional aromatic region between 7.0 and 8.5 ppm.[10]

  • The Amino Group Signature: The presence of the broad singlet for the -NH₂ group (~5.5 ppm) is a key feature of our target and Analogue 1. Its absence in a compound like 5-Methoxy-1H-pyrazolo[3,4-c]pyridine (Analogue 2) would be immediately apparent.[9]

  • The Aromatic Splitting Pattern: The H4 and H6 protons in our target appear as simple doublets due to their ortho coupling. In contrast, Analogue 1 displays a more complex pattern with three distinct signals in the aromatic region, each appearing as a doublet of doublets (dd) due to mutual coupling (ortho and meta). This difference in splitting provides a robust fingerprint for the substitution pattern on the pyridine ring.

Spectrum_Structure_Correlation cluster_structure Molecular Structure cluster_spectrum Key ¹H NMR Spectral Regions (DMSO-d₆) struct 3-Amino-5-methoxy- 1H-pyrazolo[3,4-b]pyridine NH1 Pyrazole NH ~11.8 ppm (broad s) struct->NH1 N1-H Aromatic Aromatic (H4, H6) ~6.5-7.8 ppm (doublets) struct->Aromatic Pyridine H's NH2 Amino NH₂ ~5.5 ppm (broad s) struct->NH2 C3-NH₂ Aliphatic Methoxy OCH₃ ~3.8 ppm (s) struct->Aliphatic C5-OCH₃ caption Fig 2. Correlation of structure to ¹H NMR signals.

Fig 2. Correlation of structure to ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine provides a unique and definitive fingerprint for its structural verification. The key diagnostic signals—a far downfield pyrazole NH singlet, two mutually coupled aromatic doublets (one significantly shielded), a broad amino singlet, and a sharp methoxy singlet—collectively confirm its identity. By employing a comparative analysis against logical structural analogues, researchers can move beyond simple peak assignment to a higher level of confidence, ensuring the integrity of their synthetic materials and the reliability of subsequent biological data.

References

  • ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]

  • University of Rochester. (n.d.). NMR Sample Preparation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. PubChem. Available at: [Link]

  • Taylor, E. C., & Knopf, R. J. (1960). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of the American Chemical Society, 82(23), 6058-6064.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR data for the ligands in dmso-d6 a Proton. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Available at: [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • PubMed Central. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available at: [Link]

  • MDPI. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Characterizing the Off-Target Profile of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the off-target effects of the novel compound 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. We will delve into the rationale behind a multi-pronged experimental approach, compare its potential selectivity against illustrative alternatives, and provide detailed protocols for key validation assays.

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatility in targeting a wide array of proteins, particularly protein kinases.[1][2] Derivatives of this core have been developed as inhibitors of critical cellular signaling nodes, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and c-Met, making them valuable candidates for anti-cancer therapies.[3] However, this same versatility necessitates a rigorous evaluation of off-target activities. Undesired interactions can lead to cellular toxicity, confound experimental results, or mask the true mechanism of action.[4][5] Conversely, well-characterized off-target effects can open avenues for drug repositioning, a concept known as polypharmacology.[6]

This guide will use 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine (hereafter referred to as "Compound P") as a case study. While the specific intended target of this exact molecule is not extensively documented in public literature, its structural class suggests a high probability of kinase inhibition.[7][8] Our objective is to build a robust, self-validating workflow to define its selectivity profile.

The Strategic Imperative: A Multi-Layered Approach to Off-Target Profiling

A single experimental method is insufficient to confidently map the interaction landscape of a small molecule. We advocate for a tiered approach that moves from broad, high-throughput screening to focused validation in a physiologically relevant context. This strategy ensures that initial findings are not artifacts of in vitro systems and that on-target engagement occurs as intended within the complex cellular milieu.

cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: In-Cell Target Validation cluster_2 Tier 3: Mechanistic Follow-up Kinome Kinome-Wide Profiling (Biochemical Assay) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Kinome->CETSA Identifies potential targets Phenotypic Phenotypic Screening (Target Agnostic) Phenotypic->CETSA Reveals functional effects WB Western Blot (Downstream Signaling) CETSA->WB Confirms target engagement Tox Cellular Toxicity Assays (Functional Outcome) CETSA->Tox Links engagement to phenotype

Caption: Workflow for Off-Target Effect Characterization.

Tier 1, Part A: Kinome-Wide Selectivity Profiling

The logical first step for a compound of the pyrazolo[3,4-b]pyridine class is a kinome-wide selectivity screen.[2] This is a biochemical, high-throughput assay that quantifies the inhibitory activity of a compound against a large panel of purified protein kinases (often >400).[9]

Causality Behind Experimental Choice: This approach provides a broad, unbiased view of a compound's interactions across the kinome.[10] By screening at a fixed concentration (e.g., 1 µM or 10 µM), we can quickly identify the most potent "hits". This data is crucial for calculating selectivity scores, such as the Gini coefficient, which provide a quantitative measure of how specific an inhibitor is.[11] A highly selective compound will inhibit only a few kinases, while a promiscuous one will show activity against many.

Comparative Data (Hypothetical):

To illustrate the output, let's compare the hypothetical profile of our "Compound P" with two alternatives: "Compound A" (a highly selective inhibitor) and "Compound B" (a known promiscuous inhibitor, like Staurosporine).

Table 1: Kinome Profiling Results (% Inhibition at 1 µM)

Kinase TargetCompound PCompound A (Selective)Compound B (Promiscuous)
CDK2 95% 98% 99%
AURKB 88% 5%97%
FLT3 75% 2%95%
KIT 45%1%92%
VEGFR2 42%8%96%
p38α 15%3%85%
... (400+ other kinases)<10%<10%>50% for many

From this hypothetical data, "Compound P" appears to be a potent inhibitor of CDK2, with significant off-target activity against AURKB and FLT3. This profile is more selective than the broadly active "Compound B" but less selective than "Compound A". This initial screen provides a list of primary and secondary targets that require validation in a cellular context.

Tier 1, Part B: Phenotypic Screening

Parallel to biochemical profiling, phenotypic screening offers a target-agnostic view of a compound's effect.[12] Instead of measuring binding to a specific protein, we observe changes in cellular characteristics (phenotypes) like cell viability, morphology, or the expression of specific biomarkers.

Causality Behind Experimental Choice: This method is powerful because it can uncover unexpected biological effects resulting from either on-target or off-target engagement.[12] If a compound is highly toxic at concentrations where it shows no significant on-target activity, this strongly suggests potent off-target effects are at play. Techniques like high-content imaging can simultaneously measure multiple phenotypic parameters, providing a rich dataset to characterize a compound's cellular impact.

Tier 2: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Validation

A positive result in a biochemical assay does not guarantee that a compound will engage its target inside a cell. Factors like cell permeability and competition with high intracellular concentrations of ATP can prevent a compound from binding its intended target. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures target engagement in live cells or cell lysates.[13][14]

Principle of CETSA: The core principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[15] This stabilization makes the protein more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A successful engagement shifts the protein's melting curve to a higher temperature.[16]

cluster_0 No Drug (Control) cluster_1 With Drug (Test) P_unbound Target Protein Heat1 Heat (e.g., 52°C) P_unbound->Heat1 P_denatured Denatured (Precipitated) Heat1->P_denatured P_bound Drug-Bound Target Protein Heat2 Heat (e.g., 52°C) P_bound->Heat2 P_stable Stable (Soluble) Heat2->P_stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Comparative Data (Hypothetical):

Following up on our kinome screen, we would perform CETSA for the top hits: CDK2, AURKB, and FLT3.

Table 2: CETSA Results for Compound P (10 µM)

Target ProteinVehicle Control Tm (°C)Compound P Tm (°C)Thermal Shift (ΔTm)Interpretation
CDK248.555.2+6.7°CStrong Engagement
AURKB51.054.1+3.1°CModerate Engagement
FLT353.253.5+0.3°CNo Significant Engagement

Interpretation of Results: The robust thermal shift for CDK2 confirms that "Compound P" effectively enters the cell and binds to its primary target. The moderate shift for AURKB suggests it is a genuine cellular off-target. Critically, the negligible shift for FLT3, despite its inhibition in the biochemical assay, indicates that "Compound P" may not effectively engage this target in a cellular context at this concentration. This is a self-validating step that refines our understanding and prioritizes which off-targets are most relevant for further mechanistic studies.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is a standard workflow for performing CETSA followed by Western blot analysis.

Materials:

  • Cell culture reagents (media, FBS, etc.)

  • Test compound (Compound P) and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., Tris-HCl, NaCl, NP-40 with inhibitors)

  • Refrigerated centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies specific to the target proteins (e.g., anti-CDK2, anti-AURKB)

  • HRP-conjugated secondary antibody and chemiluminescent substrate

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., a relevant cancer cell line like K562) to ~80% confluency.

    • Harvest and resuspend cells in culture medium at a concentration of 10-20 million cells/mL.

    • Treat cells with the test compound (e.g., 10 µM Compound P) or vehicle (DMSO) for 1-2 hours at 37°C.[13]

  • Heating Step:

    • Aliquot the cell suspension (e.g., 100 µL) into PCR tubes for each temperature point.

    • Heat the aliquots in a thermal cycler for a set time (e.g., 3-8 minutes) across a temperature gradient (e.g., 40°C to 64°C in 2°C increments).[17] Include an unheated control.

    • Cool the samples to room temperature for 3 minutes.[17]

  • Cell Lysis and Fractionation:

    • Add an equal volume of lysis buffer to each sample.

    • Lyse cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or sonication.

    • Centrifuge the lysates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the precipitated proteins.[17]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western blotting using primary antibodies against the target proteins.[16]

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the relative band intensity (normalized to the unheated control) against the temperature for both the vehicle and compound-treated samples to generate melting curves.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein has denatured. The difference in Tm between the treated and vehicle samples is the thermal shift (ΔTm).

Conclusion and Forward Look

This guide outlines a systematic and robust methodology for characterizing the off-target effects of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. By integrating kinome-wide biochemical screening with cellular target engagement assays like CETSA, researchers can build a high-confidence profile of a compound's selectivity.

Our hypothetical analysis demonstrates how "Compound P", a potential CDK2 inhibitor, also engages AURKB as a cellular off-target. This knowledge is critical. It allows scientists to design follow-up experiments to determine if the observed cellular phenotype (e.g., cell cycle arrest) is due to the on-target activity, the off-target activity, or a combination of both. This rigorous, multi-tiered validation is the cornerstone of modern drug discovery, ensuring that therapeutic candidates are advanced based on a clear understanding of their true mechanism of action.

References

  • Bantscheff, M., & Lemeer, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Chemical Biology. [Link]

  • Álvarez-Fernández, C., & Malumbres, M. (2020). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Cancers. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Zhang, Y., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. PubChem Compound Database. [Link]

  • Ventura, A. C., & Tirosh, I. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics Website. [Link]

  • Chen, B., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]

  • Teixidó, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Singh, M., & Singh, P. P. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Hardy, D. R., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR Website. [Link]

  • El-Damasy, D. A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]

  • Harris, C., et al. (2023). Kinome-Wide Virtual Screening by Multi-Task Deep Learning. International Journal of Molecular Sciences. [Link]

  • Liu, X., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Y., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. ResearchGate. [Link]

  • Kalel, V. C., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of a 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine Co-crystal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of co-crystallization as a method to enhance the physicochemical properties of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine, a heterocyclic amine of interest in pharmaceutical development. We will explore the principles of co-crystal engineering, present a detailed hypothetical experimental workflow for the formation and X-ray crystallographic analysis of a 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine co-crystal, and compare this approach with other solid-state modification techniques.

Introduction: The Promise of Co-crystals for Pyrazolopyridine Derivatives

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazolopyridine class of compounds, a scaffold known for its diverse biological activities.[1][2] However, like many active pharmaceutical ingredients (APIs), its efficacy can be limited by suboptimal physicochemical properties such as poor solubility and stability.[3][4] Co-crystallization has emerged as a powerful technique in crystal engineering to address these limitations.[5] By combining an API with a benign co-former in a crystalline lattice, it is possible to modify its physical properties without altering its chemical structure.[6][7]

This guide will focus on a hypothetical co-crystal of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine with benzoic acid. The choice of a carboxylic acid co-former is rational, given the presence of basic nitrogen atoms in the pyrazolopyridine ring system, which can form robust hydrogen bonds with the carboxylic acid group.[8]

The Rationale for Co-crystallization: Beyond Simple Salts

While salt formation is a common strategy to improve the solubility of ionizable APIs, co-crystallization offers a viable alternative, particularly for weakly basic or non-ionizable compounds. The key distinction lies in the nature of the interaction between the API and the co-former. In salts, a proton is transferred from the acidic component to the basic component, forming an ionic bond. In co-crystals, the components are linked by non-covalent interactions, primarily hydrogen bonds.

The formation of a co-crystal versus a salt can often be predicted by the difference in the pKa values (ΔpKa) of the API and the co-former. A ΔpKa of less than 1 generally favors co-crystal formation, while a ΔpKa greater than 4 typically results in salt formation. The region between 1 and 4 represents a continuum where either outcome is possible.

Experimental Workflow: From Co-crystal Screening to Structural Elucidation

The following sections detail a comprehensive, albeit hypothetical, experimental protocol for the preparation and characterization of a 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine-benzoic acid co-crystal.

Co-crystal Screening: Identifying a Suitable Co-former

The initial step involves screening a library of pharmaceutically acceptable co-formers to identify those that form co-crystals with the target API. Common screening methods include:

  • Liquid-Assisted Grinding (LAG): The API and co-former are ground together in a mortar and pestle with a small amount of a suitable solvent. This method is efficient and requires minimal material.

  • Slurry Crystallization: The API and co-former are stirred in a solvent in which they have limited solubility. The thermodynamically most stable solid form will crystallize out over time.

  • Solvent Evaporation: The API and co-former are dissolved in a common solvent, and the solvent is allowed to evaporate slowly, promoting the growth of single crystals suitable for X-ray diffraction.

For our hypothetical case, we will assume that benzoic acid was identified as a promising co-former through these screening methods.

Single Crystal Growth of the Co-crystal

To determine the crystal structure, single crystals of sufficient quality are required. A typical procedure for growing single crystals of the 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine-benzoic acid co-crystal would be as follows:

Step-by-Step Protocol:

  • Dissolution: Dissolve equimolar amounts of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine and benzoic acid in a suitable solvent system (e.g., a mixture of methanol and dichloromethane) at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the solution while warm through a syringe filter to remove any particulate matter.

  • Slow Evaporation: Transfer the filtered solution to a clean vial and cover it with a perforated cap to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Monitor the vial over several days for the formation of single crystals. Once crystals of suitable size and quality have formed, carefully harvest them from the solution.

X-ray Crystallography: Unveiling the 3D Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.

Data Collection and Structure Refinement Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

The expected outcome of this analysis would be the precise determination of bond lengths, bond angles, and the hydrogen bonding interactions between the 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine and benzoic acid molecules.

Visualizing the Co-crystallization Workflow and Molecular Interactions

The following diagrams illustrate the key processes and expected molecular interactions in the formation of the hypothetical co-crystal.

CoCrystallization_Workflow cluster_screening Co-crystal Screening cluster_crystalgrowth Single Crystal Growth cluster_analysis Structural Analysis Screening API + Co-former Library LAG Liquid-Assisted Grinding Screening->LAG Slurry Slurry Crystallization Screening->Slurry Evaporation Solvent Evaporation Screening->Evaporation Dissolution Dissolution in Common Solvent Filtration Hot Filtration Dissolution->Filtration SlowEvap Slow Evaporation Filtration->SlowEvap Crystals Single Crystals SlowEvap->Crystals SCXRD Single-Crystal X-ray Diffraction (SCXRD) Crystals->SCXRD Structure 3D Crystal Structure (Unit Cell, Space Group, Hydrogen Bonding) SCXRD->Structure

Caption: Experimental workflow for co-crystal formation and analysis.

Hydrogen_Bonding_Motif cluster_API 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine cluster_Coformer Benzoic Acid API Pyrazolopyridine Ring (N atoms as H-bond acceptors) Amino Group (as H-bond donor) Coformer Carboxylic Acid Group (as H-bond donor and acceptor) API->Coformer Hydrogen Bond Coformer->API Hydrogen Bond

Caption: Expected hydrogen bonding between the API and co-former.

Comparative Analysis: Co-crystals vs. Other Solid Forms

To provide a comprehensive evaluation, we compare the hypothetical co-crystal of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine with other potential solid forms.

Solid FormMethod of PreparationPotential AdvantagesPotential Disadvantages
Co-crystal (with Benzoic Acid) Solvent Evaporation, Grinding, SlurryImproved solubility and dissolution rate, enhanced stability, tunable properties.[9]Requires identification of a suitable co-former, potential for polymorphism.
Free Base (Crystalline) RecrystallizationHigh purity, thermodynamically stable under specific conditions.Potentially low solubility and dissolution rate.
Salt Form (e.g., Hydrochloride) Reaction with an acidSignificant increase in aqueous solubility for basic compounds.Potential for hygroscopicity, may not be feasible for weakly basic compounds.
Amorphous Solid Spray drying, freeze dryingHighest initial solubility and dissolution rate.Physically unstable, prone to crystallization over time, often hygroscopic.

Conclusion: A Strategic Approach to Drug Development

This guide has outlined a rational, albeit hypothetical, approach to the co-crystallization of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine with benzoic acid. The detailed experimental workflow for single crystal growth and X-ray crystallographic analysis provides a roadmap for the solid-state characterization of this and similar compounds. The comparative analysis highlights the strategic advantages of co-crystallization in modulating the physicochemical properties of an API. For researchers in drug development, co-crystal engineering represents a valuable tool to overcome the challenges of poor solubility and stability, ultimately leading to the development of more effective medicines.

References

  • Dale, S. H., Elsegood, M. R. J., Hemmings, M., & Wilkinson, A. L. (2004). The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs. CrystEngComm, 6, 207-213. [Link]

  • Desiraju, G. R. (2007). Crystal engineering: a holistic view.
  • Karagianni, M., Malamatari, M., & Kachrimanis, K. (2018). Pharmaceutical cocrystals: new solid-state formulation approaches for poorly water-soluble drugs. International journal of pharmaceutics, 547(1-2), 336-349.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2905. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. PubChem. Retrieved from [Link]

  • Nangia, A. (2006). Supramolecular synthons in crystal engineering of cocrystals. IUCrJ, 3(3), 269-270.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Shitole, P., & Panzade, P. (2021). Co-crystallization: Technique for solubility enhancement. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 6(4), 1-6.
  • Steed, J. W. (2013). The role of co-crystals in pharmaceutical science. Trends in pharmacological sciences, 34(3), 185-193.
  • Thakuria, R., Nangia, A., & Lemmerer, A. (2013). Pharmaceutical cocrystals. In The fine art of crystal engineering (pp. 231-262). Springer, Berlin, Heidelberg.
  • Vardhan, S., & Sarma, B. (2020). Pharmaceutical co-crystals: a green way to enhance drug stability and solubility for improved therapeutic efficacy. Journal of Pharmacy and Pharmacology, 72(4), 487-503. [Link]

  • Vishweshwar, P., McMahon, J. A., Bis, J. A., & Zaworotko, M. J. (2006). Pharmaceutical co-crystals. Journal of pharmaceutical sciences, 95(3), 499-516.
  • Zerkowski, J. A., & Etter, M. C. (1991). Hydrogen-bond motifs. 1. An application of the graph-set approach to the analysis of hydrogen bonding in the crystal structures of 2-aminopyridines. The Journal of Physical Chemistry, 95(21), 8233-8237.
  • Zhang, M., & Chen, J. (2019). Crystal engineering of pharmaceutical cocrystals in the discovery and development of improved drugs. Chemical reviews, 119(17), 10367-10410. [Link]

  • Zhou, Z., & Li, H. (2018). Co-crystals in enhancing drug solubility and stability: A comprehensive review. Journal of drug delivery science and technology, 48, 1-11. [Link]

  • Good, D. J., & Rodríguez-Hornedo, N. (2009). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. ADMET & DMPK, 7(3), 154-166. [Link]

  • Jones, W., & Motherwell, W. D. S. (2005). Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm, 7(74), 457-464. [Link]

  • Miyachi, H., Yuzuriha, T., Tabata, R., Fukuda, S., Nunomura, K., Lin, B., ... & Tachibana, K. (2019). Structural development of 1H-pyrazolo-[3, 4-b] pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists. Bioorganic & medicinal chemistry letters, 29(16), 2124-2128. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-hydroxypyrazole. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e; thermal ellipsoids are. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • Taylor, L. S., & Zhang, G. G. (2016). Physical chemistry of pharmaceutical cocrystals. Advanced drug delivery reviews, 101, 1-2.
  • Tothadi, S., & Desiraju, G. R. (2013). Crystal engineering of pharmaceutical cocrystals in the discovery and development of improved drugs. Chemical Communications, 49(72), 7761-7775. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is critical for advancing biomedical science. This compound belongs to the pyrazolopyridine family, a scaffold of significant interest for its diverse biological activities, including potential applications as kinase inhibitors[1]. Given that comprehensive toxicological data for this specific molecule is not widely available, this guide establishes a robust safety framework by synthesizing information from structurally related compounds and established laboratory safety principles. Our primary objective is to empower you to handle this compound with the highest degree of safety, ensuring both personal protection and the integrity of your research.

This document provides essential, field-tested guidance on personal protective equipment (PPE), operational handling, and disposal. The protocols herein are designed to be a self-validating system of safety, grounded in the causality of chemical hazards and best practices.

Hazard Identification and Risk Assessment

Due to the limited specific data for 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine, we will assess its potential hazards by examining data from close structural analogs and the parent pyridine structure. This conservative approach is a cornerstone of laboratory safety when dealing with novel chemical entities.

The primary hazards associated with aminopyridine and pyrazolopyridine derivatives include:

  • Skin Corrosion/Irritation: Many aminopyridine derivatives are known to cause skin irritation, and some can cause severe burns[2][3][4][5].

  • Serious Eye Damage/Irritation: Contact with eyes can lead to serious irritation or irreversible damage[2][3][4][5][6].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[3][5][6][7].

  • Acute Toxicity: Pyridine and its derivatives can be harmful or toxic if swallowed, absorbed through the skin, or inhaled[4][5].

The table below summarizes the known hazards of compounds structurally related to our topic substance.

Hazard Classification5-Amino-3-methoxy-1H-pyrazolo[3,4-b]pyridine[6]3-(Aminomethyl)pyridine[2]3-Aminopyridine[4][5]Pyridine (General)
Skin Hazard Causes skin irritationCauses severe skin burnsCauses skin irritation / Toxic in contact with skinHarmful if absorbed through skin; Causes skin irritation
Eye Hazard Causes serious eye irritationCauses serious eye damageCauses serious eye irritationCauses eye burns
Inhalation Hazard May cause respiratory irritationN/AMay cause respiratory irritation / Toxic if inhaledHarmful if inhaled; Mist or vapor extremely irritating
Ingestion Hazard N/AN/AFatal if swallowedHarmful if swallowed

Based on this data, it is imperative to treat 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine as a hazardous substance, capable of causing significant harm upon exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive strategy to mitigate the identified risks. The following PPE is mandatory when handling 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine in any form (solid or in solution).

Engineering Controls: The First Line of Defense

All manipulations of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine must be performed within a properly functioning and certified chemical fume hood. The fume hood is the primary barrier to prevent inhalation of powders or vapors.

Step-by-Step PPE Protocol
  • Eye and Face Protection:

    • Requirement: Wear chemical splash goggles that conform to ANSI Z87.1 standards.

    • Causality: Goggles provide a complete seal around the eyes, protecting against splashes of solutions or accidental projection of solid particles. Standard safety glasses do not offer adequate protection.

    • Enhanced Protection: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.

    • Gloves: Double-gloving is mandatory. Use two pairs of nitrile gloves.

      • Causality: Heterocyclic compounds can permeate standard laboratory gloves. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.

      • Protocol: Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected, and always after a maximum of two hours of use.

    • Apparel: Wear long pants and fully enclosed, chemical-resistant shoes. Do not wear shorts, skirts, or open-toed shoes in the laboratory.

  • Respiratory Protection:

    • Standard Operations: A chemical fume hood provides adequate respiratory protection for routine handling.

    • Emergency Situations: In the event of a large spill or a failure of the primary engineering controls, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges should be used by trained personnel during cleanup.

The following diagram illustrates the logical workflow for ensuring adequate protection before beginning work.

PPE_Workflow cluster_prep Preparation Phase cluster_work Handling Phase cluster_cleanup Post-Handling Phase start Enter Lab lab_coat Don Flame-Resistant Lab Coat start->lab_coat Step 1 goggles Wear Chemical Splash Goggles lab_coat->goggles Step 2 gloves Don Double Nitrile Gloves goggles->gloves Step 3 fume_hood Verify Fume Hood Functionality gloves->fume_hood Step 4 handle_chemical Handle Chemical fume_hood->handle_chemical Proceed if Safe decontaminate Decontaminate Work Area handle_chemical->decontaminate Work Complete dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands finish Exit Lab wash_hands->finish

Caption: Workflow for Safe Chemical Handling and PPE Usage.

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Step-by-Step Chemical Handling Protocol
  • Preparation: Before retrieving the chemical, ensure all necessary equipment (spatulas, weigh paper, glassware, solvents) and waste containers are inside the chemical fume hood.

  • Weighing:

    • Perform all weighing of the solid compound on a tared weigh paper or in a container within the fume hood.

    • Use a spatula to carefully transfer the solid. Avoid creating airborne dust. If dust is generated, allow the fume hood to clear it before proceeding.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolving:

    • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization.

  • Post-Handling:

    • Carefully clean the spatula and any other reusable equipment with an appropriate solvent. Collect this solvent rinse as hazardous waste.

    • Wipe down the work surface inside the fume hood with a damp cloth or towel, which should then be disposed of as solid hazardous waste.

Storage Plan
  • Temperature: Store the compound at 0-8 °C as recommended by suppliers of similar compounds[6].

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

  • Container: Keep the container tightly sealed in a dry, well-ventilated area.

Disposal Plan

Waste containing 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine and its derivatives must be treated as hazardous waste.

  • Waste Segregation:

    • Liquid Waste: Collect all solutions and solvent rinses in a clearly labeled, sealed hazardous waste container. The container should be marked "Hazardous Waste: Pyridine Derivatives, Organic Solvents."

    • Solid Waste: All contaminated consumables (gloves, weigh paper, paper towels, silica gel) must be placed in a designated, sealed hazardous waste bag or container.

  • Disposal Method:

    • Never dispose of this chemical down the drain[7][8][9].

    • Waste pyridine is considered a hazardous waste and must be disposed of according to federal, state, and local regulations[10].

    • The recommended disposal method is incineration by a licensed hazardous waste management company[10].

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[2].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][4].

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention[2][4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][4].

In Case of a Spill:

  • Evacuate all non-essential personnel from the area.

  • Wearing the full PPE described in Section 2, cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth[9].

  • Using non-sparking tools, carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill zone thoroughly.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Material Safety Data Sheet: PYRIDINE. (2011, August 29). Coventry.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-hydroxypyrazole. PubChem Compound Database. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Safety Data Sheet: 3-Aminopyridine. (2025, December 18). Thermo Fisher Scientific.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]

  • Capot Chemical. (2026, January 21). MSDS of 3-Iodo-5-methoxy-1H-pyrazolo[4,3-B]pyridine. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • MDPI. (2022, April 26). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.